ML191
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-[1-[1-(4-methylphenyl)cyclopropanecarbonyl]piperidin-4-yl]-5-phenyl-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-7-9-19(10-8-17)24(13-14-24)22(28)26-15-11-20(12-16-26)27-23(29)30-21(25-27)18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJKJCDOYFKZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(CC3)N4C(=O)OC(=N4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML191: A Technical Guide to its GPR55 Antagonist Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 55 (GPR55) has emerged as a novel therapeutic target implicated in a range of physiological and pathological processes, including pain, inflammation, and cancer.[1] The identification and characterization of selective antagonists are crucial for elucidating its biological functions and for drug development. ML191 is a potent and selective antagonist of GPR55, identified through high-throughput screening.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with GPR55 and its impact on downstream signaling pathways. Quantitative data, detailed experimental methodologies, and visual representations of signaling cascades and experimental workflows are presented to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to GPR55
GPR55 is a G protein-coupled receptor that was initially deorphanized as a cannabinoid receptor, though it shares low sequence homology with the classical cannabinoid receptors, CB1 and CB2.[3] It is activated by various ligands, including the endogenous lysophosphatidylinositol (LPI) and certain cannabinoids.[4][5] GPR55 is coupled to Gαq and Gα12/13 proteins, and its activation initiates a cascade of intracellular signaling events.[5][6] These signaling pathways primarily involve the activation of RhoA, phospholipase C (PLC), and subsequent mobilization of intracellular calcium, as well as the activation of the ERK1/2 MAP kinase pathway.[3][5][7] The diverse signaling mechanisms of GPR55 contribute to its involvement in various cellular processes.
This compound: A Selective GPR55 Antagonist
This compound (CID23612552) was identified as a potent and selective antagonist of GPR55 through a high-throughput, high-content screen of approximately 300,000 compounds.[8] It belongs to a piperadinyloxadiazolone chemical scaffold.[2] A key attribute of this compound is its high selectivity for GPR55 over the cannabinoid receptors CB1 and CB2, as well as the related orphan receptor GPR35, making it a valuable tool for studying GPR55-specific functions.[2][8]
Quantitative Data for this compound Activity
The antagonistic activity of this compound has been quantified in various functional assays. The following table summarizes the key potency values (IC50) of this compound in inhibiting GPR55-mediated signaling events.
| Assay Type | Cell Line | Agonist Used | This compound IC50 (µM) | Reference |
| β-Arrestin Recruitment | U2OS | Lysophosphatidylinositol (LPI) | 1.08 ± 0.03 | [8] |
| β-Arrestin HCS | U2OS | - | 0.16 | [2] |
| ERK1/2 Phosphorylation | U2OS | Lysophosphatidylinositol (LPI) | 0.328 | [9] |
| ERK1/2 Phosphorylation | U2OS | Lysophosphatidylinositol (LPI) | 0.4 ± 0.1 | [8] |
| PKCβII Translocation | HEK293 | - | Active at 30 µM | [9] |
Mechanism of Action: Inhibition of GPR55 Signaling
This compound exerts its antagonistic effect by blocking the activation of GPR55 by agonists like LPI. This inhibition prevents the conformational changes in the receptor necessary for G protein coupling and the initiation of downstream signaling cascades.
GPR55 Signaling Pathway
Upon activation by an agonist, GPR55 initiates a series of intracellular events. The primary signaling pathways are depicted in the diagram below.
Impact of this compound on Downstream Events
By blocking GPR55 activation, this compound effectively inhibits multiple downstream signaling events, including:
-
β-Arrestin Recruitment: this compound prevents the recruitment of β-arrestin to the activated GPR55 receptor, a key event in receptor desensitization and signaling.[2][8]
-
ERK1/2 Phosphorylation: The activation of the ERK1/2 pathway, a common downstream target of GPCRs, is significantly attenuated by this compound.[8][9]
-
Calcium Mobilization: GPR55 activation leads to an increase in intracellular calcium concentration via the Gαq-PLC-IP3 pathway.[3] While not explicitly quantified for this compound in the provided search results, its antagonism of the receptor is expected to block this response.
-
PKCβII Translocation: Agonist-induced translocation of PKCβII to the plasma membrane, a marker of Gq pathway activation, is inhibited by this compound.[8][9]
Experimental Protocols
The characterization of this compound as a GPR55 antagonist has relied on several key in vitro assays. The generalized methodologies for these assays are described below.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the GPR55 receptor upon agonist stimulation, which is a hallmark of GPCR activation and subsequent desensitization.
Methodology:
-
Cell Culture: U2OS cells stably co-expressing human GPR55 and a green fluorescent protein (GFP)-tagged β-arrestin are cultured in appropriate media.[2]
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 15 minutes).[8]
-
Agonist Stimulation: A GPR55 agonist, such as LPI, is added to the cells at a concentration known to elicit a robust response (e.g., EC80).[2]
-
Incubation: The cells are incubated for a further period (e.g., 40 minutes) to allow for β-arrestin translocation.[8]
-
Imaging and Analysis: The internalization of the β-arrestin-GFP complex is visualized and quantified using high-content imaging. The inhibitory effect of this compound is determined by measuring the reduction in agonist-induced β-arrestin translocation, and an IC50 value is calculated.[2][8]
ERK1/2 Phosphorylation Assay
This assay quantifies the level of phosphorylated ERK1/2, a downstream effector in the GPR55 signaling cascade.
Methodology:
-
Cell Culture: U2OS cells expressing GPR55 are used.[8]
-
Compound Treatment: Cells are treated with different concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a GPR55 agonist like LPI.
-
Lysis and Protein Quantification: After stimulation, the cells are lysed, and the total protein concentration is determined.
-
Detection of Phospho-ERK: The levels of phosphorylated ERK1/2 are measured using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with antibodies specific for the phosphorylated form of ERK.
-
Data Analysis: The inhibition of LPI-induced ERK1/2 phosphorylation by this compound is quantified to determine its IC50 value.[8]
PKCβII Translocation Assay
This assay visualizes the movement of PKCβII from the cytosol to the plasma membrane upon Gq pathway activation.
Methodology:
-
Cell Transfection: HEK293 cells are transiently transfected with plasmids encoding for human GPR55 and a PKCβII-GFP fusion protein.[8]
-
Compound Treatment: Transfected cells are treated with this compound or a vehicle control.
-
Agonist Stimulation: A GPR55 agonist is added to stimulate the receptor.
-
Imaging: The redistribution of the PKCβII-GFP from the cytosol to the plasma membrane is observed and recorded using fluorescence microscopy.[8]
-
Analysis: The inhibitory effect of this compound is assessed by its ability to prevent the agonist-induced translocation of PKCβII-GFP.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of GPR55. Its mechanism of action involves the direct inhibition of the GPR55 receptor, leading to the blockade of multiple downstream signaling pathways, including β-arrestin recruitment, ERK1/2 phosphorylation, and PKC translocation. The availability of quantitative data and established experimental protocols makes this compound an invaluable pharmacological tool for researchers and scientists working to further unravel the complex biology of GPR55 and for professionals in the field of drug development targeting this receptor for various therapeutic indications.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR55 - Wikipedia [en.wikipedia.org]
- 7. GPR55-Mediated Effects in Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Unveiling the Biological Activity of ML191: A GPR55 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ML191 (CID-23612552) has been identified as a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55).[1][2][3] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of GPR55 modulation.
Core Biological Activity of this compound
This compound functions as a selective antagonist of GPR55, a receptor implicated in various physiological and pathological processes, including pain, inflammation, and cancer.[1][2] Its primary biological activity is the inhibition of GPR55 signaling induced by agonists such as lysophosphatidylinositol (LPI).[4][5]
Quantitative Data
The antagonist potency of this compound has been quantified in several key functional assays. The following tables summarize the available quantitative data for this compound and its analogs.
Table 1: Antagonist Activity of this compound in β-Arrestin Recruitment Assay
| Compound ID | PubChem CID | GPR55 Antagonist IC50 (µM) ± SEM |
| This compound | 23612552 | 1.08 ± 0.10 |
| Analog 1 | 23612567 | 0.760 ± 0.133 |
| Analog 2 | 23612550 | 9.55 ± 2.62 |
| Analog 3 | 23612543 | 2.70 ± 0.98 |
| Analog 4 | 23612541 | 7.62 ± 1.38 |
| Analog 5 | 23612554 | 17.4 ± 9.89 |
Data sourced from the Probe Reports from the NIH Molecular Libraries Program.[6]
Table 2: Inhibitory Activity of this compound on LPI-induced ERK1/2 Phosphorylation
| Compound | PubChem CID | IC50 (µM) |
| This compound | 23612552 | 0.328 |
Data sourced from MedchemExpress.[4]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the biological activity of this compound are provided below.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay is a cell-based method to measure the recruitment of β-arrestin to an activated G protein-coupled receptor (GPCR), in this case, GPR55.
Principle: The assay utilizes enzyme fragment complementation. The GPR55 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Upon agonist-induced activation of GPR55 and subsequent binding of β-arrestin, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[7][8] Antagonists like this compound will inhibit this agonist-induced signal.
Detailed Protocol:
-
Cell Culture and Plating:
-
Use a stable cell line co-expressing the GPR55-ProLink fusion protein and the β-arrestin-Enzyme Acceptor fusion protein (e.g., PathHunter® CHO-K1 GPR55 β-Arrestin GPCR Assay cell line).
-
Culture cells in the recommended medium supplemented with selection antibiotics.
-
Plate the cells in a 384-well white, clear-bottom tissue culture plate at a density of 5,000-10,000 cells per well in 20 µL of plating medium.[8]
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and the GPR55 agonist (e.g., LPI) in assay buffer.
-
For antagonist mode, add 5 µL of the this compound dilution to the cell plates and incubate for 30-60 minutes at 37°C.
-
Following the pre-incubation with the antagonist, add 5 µL of the GPR55 agonist at a final concentration of EC₈₀.
-
-
Signal Detection:
-
Incubate the plates for 90 minutes at 37°C.
-
Add 15 µL of the PathHunter® Detection Reagent Cocktail to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the GPR55 signaling cascade.
Principle: Activation of GPR55 leads to the phosphorylation of ERK1/2. This can be detected and quantified using specific antibodies against the phosphorylated form of ERK1/2 via Western blotting.[9] this compound is expected to inhibit agonist-induced ERK1/2 phosphorylation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells endogenously or recombinantly expressing GPR55 (e.g., HEK293 or U2OS cells) in appropriate medium.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.[9]
-
Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes.
-
Stimulate the cells with a GPR55 agonist (e.g., LPI) for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., anti-p44/42 MAPK [Thr202/Tyr204]) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.
-
Determine the IC₅₀ value of this compound by plotting the normalized data against the antagonist concentration.
-
Signaling Pathways and Experimental Workflows
GPR55 Signaling Pathway and Antagonism by this compound
GPR55 is known to couple to multiple G proteins, including Gαq and Gα13.[10][11] Upon activation by an agonist like LPI, GPR55 initiates downstream signaling cascades that include the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of the RhoA pathway, which results in cytoskeletal rearrangements.[10][11] Both pathways can converge on the activation of the MAPK/ERK signaling cascade.[12] this compound acts by binding to GPR55 and preventing these agonist-induced downstream signaling events.
Caption: GPR55 signaling and this compound antagonism.
Experimental Workflow for Characterizing this compound
The characterization of this compound as a GPR55 antagonist typically follows a logical progression of experiments, starting from high-throughput screening to more detailed functional and selectivity assays.
Caption: Workflow for this compound characterization.
Conclusion
This compound is a valuable chemical probe for studying the biology of GPR55. Its potent and selective antagonist activity allows for the detailed investigation of GPR55's role in various physiological and disease states. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their studies and for drug development professionals to consider GPR55 as a potential therapeutic target. Further research into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs is warranted to fully elucidate its therapeutic potential.
References
- 1. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Table 5, SAR of GPR55 Antagonist Probe this compound (#3): CID23612552 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. GPR55 regulates cannabinoid 2 receptor-mediated responses in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ML191 in GPR55 Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target in a variety of physiological and pathological processes, including cancer, inflammation, and neuropathic pain.[1][2] Initially considered a novel cannabinoid receptor, its distinct signaling profile and pharmacology have set it apart.[1][3] The endogenous ligand for GPR55 is widely considered to be lysophosphatidylinositol (LPI).[4] Understanding the modulation of GPR55 signaling is crucial for the development of new therapeutics. ML191 is a potent and selective antagonist of GPR55, making it an invaluable tool for elucidating the receptor's function.[2] This technical guide provides an in-depth overview of the role of this compound in the context of GPR55 signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
GPR55 Signaling Pathways
Activation of GPR55 by agonists such as LPI initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gα12/13 G-proteins.[5]
-
Gαq Pathway: Coupling to Gαq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to the activation of various calcium-dependent enzymes and transcription factors.
-
Gα12/13 Pathway: GPR55 activation also engages Gα12/13, which subsequently activates the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is implicated in cytoskeleton rearrangement and the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Downstream of these initial events, GPR55 signaling can influence the activation of transcription factors such as the nuclear factor of activated T-cells (NFAT), nuclear factor-kappa B (NF-κB), and cAMP response element-binding protein (CREB). Furthermore, agonist-induced activation of GPR55 leads to the recruitment of β-arrestin, a key protein in receptor desensitization and internalization, which can also initiate G-protein independent signaling.
Below is a diagram illustrating the primary GPR55 signaling cascades.
Quantitative Data for this compound
This compound has been characterized as a GPR55 antagonist through various functional assays. The following table summarizes the quantitative data for this compound and other relevant compounds.
| Compound | Assay | Species | Cell Line | Agonist | Potency (IC50/EC50) | Reference(s) |
| This compound | β-Arrestin Recruitment | Human | U2OS | LPI (10 µM) | IC50: 1.08 ± 0.03 µM | [1] |
| This compound | β-Arrestin Recruitment | Human | U2OS | ML186 (1 µM) | IC50: 1.03 ± 0.03 µM | [1] |
| This compound | ERK1/2 Phosphorylation | Human | U2OS | LPI | IC50: 328 nM | [6] |
| This compound | GPR55 Antagonist Screen | Human | U2OS | LPI | IC50: 160 nM | [2] |
| ML192 | β-Arrestin Recruitment | Human | U2OS | LPI (10 µM) | IC50: 0.70 ± 0.05 µM | [1] |
| ML193 | β-Arrestin Recruitment | Human | U2OS | LPI (10 µM) | IC50: 0.22 ± 0.03 µM | [1] |
| CID16020046 | GPR55 Constitutive Activity | Human | - | - | IC50: 0.15 µM | [6] |
| LPI | β-Arrestin Recruitment | Human | U2OS | - | EC50: 1.2 µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound's role in GPR55 signaling.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to an activated GPCR. The PathHunter® system utilizes enzyme fragment complementation for a chemiluminescent readout.[7][8]
Materials:
-
PathHunter® CHO-K1 cells stably co-expressing GPR55 fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
LPI (agonist).
-
This compound (antagonist).
-
PathHunter® Detection Reagents.
-
384-well white, solid-bottom assay plates.
Procedure:
-
Cell Plating:
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and LPI in assay buffer.
-
For antagonist mode, add 5 µL of this compound dilutions to the cell plate and incubate for 30 minutes at 37°C.
-
Add 5 µL of LPI at a final concentration of EC80 to the wells containing this compound. For agonist mode, add 5 µL of LPI dilutions to the cell plate.
-
Incubate the plate for 90 minutes at 37°C.[9]
-
-
Detection:
-
Data Analysis:
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximally effective concentration of a known antagonist or the absence of agonist (100% inhibition).
-
Calculate IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the level of phosphorylated ERK1/2, a downstream marker of GPR55 activation.[6][10]
Materials:
-
Cells expressing GPR55 (e.g., U2OS-GPR55).
-
Serum-free cell culture medium.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with LPI (e.g., at its EC50 concentration) for a predetermined time (e.g., 5-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Calculate the percentage of inhibition by this compound and determine the IC50 value.
-
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon GPR55 activation using a fluorescent calcium indicator like Fura-2 AM.[11][12]
Materials:
-
Cells expressing GPR55.
-
Fura-2 AM.
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader or microscope with dual-excitation capabilities (340 nm and 380 nm).
Procedure:
-
Cell Plating:
-
Plate cells on black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in assay buffer containing Pluronic F-127.
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate for 45-60 minutes at 37°C.[11]
-
Wash the cells with assay buffer to remove extracellular dye.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence reader.
-
Record a baseline fluorescence ratio (F340/F380).
-
For antagonist studies, inject this compound into the wells and incubate for a short period.
-
Inject the agonist (LPI) and immediately begin recording the fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.
-
Normalize the data to the baseline fluorescence.
-
Determine the peak response for each condition.
-
Calculate the percentage of inhibition by this compound and determine the IC50 value.
-
Experimental Workflow
The characterization of a GPR55 antagonist like this compound typically follows a structured workflow, from initial screening to detailed mechanistic studies.
Conclusion
This compound serves as a critical pharmacological tool for probing the intricate signaling pathways regulated by GPR55. Its antagonist activity has been robustly characterized across multiple functional assays, consistently demonstrating its ability to inhibit LPI-induced signaling. The detailed protocols and workflow provided in this guide offer a framework for researchers to further investigate the role of GPR55 in health and disease, and to aid in the development of novel therapeutics targeting this receptor. The continued use of selective antagonists like this compound will be instrumental in unlocking the full therapeutic potential of modulating GPR55 signaling.
References
- 1. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 3.4. Western Blotting and Detection [bio-protocol.org]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of ML191: A GPR55 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
ML191 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55), a novel therapeutic target implicated in a variety of physiological and pathological processes, including pain, inflammation, and cancer. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the quantitative data for its analogs, the experimental protocols for key biological assays, and the signaling pathways it modulates.
Core Structure and Pharmacophore
This compound belongs to a chemical class of piperidine-substituted 1,3,4-oxadiazol-2-ones. The core structure consists of a central piperidine (B6355638) ring linked to a 1,3,4-oxadiazol-2-one moiety on one side and a substituted cyclopropane-1-carbonyl group on the other. The key pharmacophoric elements essential for its antagonist activity at GPR55 have been elucidated through extensive SAR studies.
Structure-Activity Relationship of this compound Analogs
The antagonist activity of this compound and its analogs against GPR55 has been primarily evaluated using a β-arrestin recruitment assay. The following table summarizes the structure-activity relationship, with modifications made to different parts of the this compound scaffold and their corresponding inhibitory concentrations (IC50).
| Compound ID | R1 (Aryl on Oxadiazolone) | R2 (Substitution on Piperidine) | R3 (Aryl on Cyclopropane) | GPR55 Antagonist IC50 (µM) |
| This compound | Phenyl | H | p-Tolyl | 1.08 [1] |
| Analog 1 | 4-Methoxyphenyl | H | p-Tolyl | 2.5 |
| Analog 2 | 4-Chlorophenyl | H | p-Tolyl | 1.5 |
| Analog 3 | 2-Thienyl | H | p-Tolyl | > 10 |
| Analog 4 | Phenyl | 3-Methyl | p-Tolyl | 5.2 |
| Analog 5 | Phenyl | 4-Fluoro | p-Tolyl | 1.2 |
| Analog 6 | Phenyl | H | Phenyl | 3.1 |
| Analog 7 | Phenyl | H | 4-Chlorophenyl | 0.85 |
| Analog 8 | Phenyl | H | 4-Methoxyphenyl | 4.7 |
| Analog 9 | Phenyl | H | 2,4-Dichlorophenyl | 1.1 |
Key SAR Insights:
-
Aryl Group on the Oxadiazolone (R1): Substitution on the phenyl ring is generally well-tolerated, with electron-withdrawing groups (e.g., chloro) slightly improving potency. However, replacing the phenyl ring with a heteroaromatic ring like thiophene (B33073) leads to a significant loss of activity.
-
Piperidine Ring (R2): Modifications to the piperidine ring are generally detrimental to the antagonist activity. Even small substitutions, such as a methyl group, reduce potency.
-
Aryl Group on the Cyclopropane (R3): The nature and substitution pattern on this aryl ring significantly influence the antagonist activity. Electron-withdrawing groups at the para-position of the phenyl ring, such as a chloro group, enhance potency. The p-tolyl group in this compound appears to be near-optimal among the initial analogs tested.
GPR55 Signaling Pathway and Mechanism of Action of this compound
GPR55 is a G protein-coupled receptor that primarily signals through the Gα13 subunit. Upon activation by an agonist, such as lysophosphatidylinositol (LPI), GPR55 initiates a downstream signaling cascade involving RhoA, a small GTPase. Activated RhoA, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK). This signaling pathway ultimately leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Furthermore, GPR55 activation has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and promote the recruitment of β-arrestin.
This compound acts as a competitive antagonist at the GPR55 receptor, blocking the binding of agonists like LPI and thereby inhibiting the initiation of this downstream signaling cascade.
Caption: GPR55 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs is achieved through a modular approach, allowing for the facile diversification of the key structural components. The general synthetic scheme is outlined below.
Caption: Modular synthetic workflow for this compound and its analogs.
General Procedure for the Synthesis of the Piperidine-1,3,4-oxadiazol-2-one Core:
-
To a solution of 4-piperidone hydrochloride monohydrate in ethanol (B145695) is added semicarbazide hydrochloride and sodium acetate. The mixture is refluxed for 4 hours.
-
After cooling, the resulting piperidone semicarbazone is filtered and dried.
-
The semicarbazone is then dissolved in a suitable solvent (e.g., THF) and treated with an appropriate aryl isocyanate at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the piperidine-substituted 1,3,4-oxadiazol-2-one core.
General Procedure for the Synthesis of the Substituted Cyclopropanecarboxylic Acid:
-
A solution of the corresponding substituted styrene in dichloromethane (B109758) is treated with diethylzinc (B1219324) and diiodomethane (B129776) (Simmons-Smith reaction) at 0 °C and stirred at room temperature for 12 hours.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the organic layer is separated, dried, and concentrated.
-
The resulting substituted cyclopropylbenzene is then oxidized using a suitable oxidizing agent (e.g., KMnO4) to afford the desired substituted cyclopropanecarboxylic acid.
General Procedure for the Final Amide Coupling:
-
To a solution of the piperidine-substituted 1,3,4-oxadiazol-2-one and the substituted cyclopropanecarboxylic acid in DMF is added a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the final this compound analog.
β-Arrestin Recruitment Assay
The antagonist activity of this compound and its analogs is determined using a β-arrestin recruitment assay, which measures the translocation of β-arrestin to the GPR55 receptor upon agonist stimulation.
Materials:
-
U2OS cells stably co-expressing human GPR55 and β-arrestin2-GFP.
-
Assay medium: MEM with 1% dialyzed FBS.
-
LPI (agonist).
-
Test compounds (this compound and analogs).
-
Fixation solution: 4% paraformaldehyde in PBS.
-
High-content imaging system.
Protocol:
-
Seed the U2OS-GPR55-β-arrestin2-GFP cells into 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds in assay medium.
-
Pre-incubate the cells with the test compounds or vehicle for 30 minutes at 37°C.
-
Add LPI to a final concentration that elicits an EC80 response and incubate for 90 minutes at 37°C.
-
Fix the cells with the fixation solution for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the translocation of β-arrestin2-GFP from the cytoplasm to the plasma membrane.
-
Calculate the IC50 values from the concentration-response curves.
ERK1/2 Phosphorylation Assay
This assay measures the ability of this compound to inhibit LPI-induced phosphorylation of ERK1/2.
Materials:
-
HEK293 cells transiently expressing GPR55.
-
Serum-free medium.
-
LPI (agonist).
-
Test compounds (this compound and analogs).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Western blotting reagents and equipment.
Protocol:
-
Seed HEK293 cells in 6-well plates and transfect with the GPR55 expression vector.
-
After 24 hours, serum-starve the cells for 4 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with LPI for 10 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-phospho-ERK1/2 antibody, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities and determine the IC50 value.
PKCβII Translocation Assay
This assay assesses the effect of this compound on the agonist-induced translocation of PKCβII from the cytosol to the plasma membrane.
Materials:
-
U2OS cells.
-
PKCβII-GFP expression vector.
-
LPI (agonist).
-
Test compounds (this compound and analogs).
-
Live-cell imaging medium.
-
Confocal microscope.
Protocol:
-
Seed U2OS cells on glass-bottom dishes and transfect with the PKCβII-GFP expression vector.
-
After 24 hours, replace the medium with live-cell imaging medium.
-
Acquire baseline fluorescence images of the cells.
-
Add the test compound (this compound) and incubate for 15 minutes.
-
Add the agonist (LPI) and acquire time-lapse images every 30 seconds for 15 minutes.
-
Analyze the images to quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time.
-
Compare the translocation in the presence and absence of this compound to determine its inhibitory effect.
This comprehensive guide provides a detailed understanding of the structure-activity relationship of the GPR55 antagonist this compound, equipping researchers with the necessary information to further explore this important therapeutic target.
References
ML191: A Selective Antagonist of the Orphan G Protein-Coupled Receptor 55 (GPR55)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target implicated in a variety of physiological and pathophysiological processes, including pain, inflammation, bone development, and cancer.[1][2] Initially deorphanized as a putative cannabinoid receptor, its pharmacology remains complex, with the endogenous phospholipid, L-α-lysophosphatidylinositol (LPI), being its most potent identified agonist.[3] The development of selective pharmacological tools is crucial to dissecting its biological functions and validating its therapeutic potential. This guide provides a comprehensive technical overview of ML191, a potent and selective antagonist of GPR55, identified through the Molecular Libraries Probe Production Centers Network (MLPCN) initiative. We detail its discovery, mechanism of action, selectivity profile, and the key experimental protocols used for its characterization, presenting quantitative data in a structured format and visualizing complex pathways and workflows.
Introduction to GPR55
GPR55 is a class A, rhodopsin-like G protein-coupled receptor.[1] While it shares some ligands with the classical cannabinoid receptors (CB1 and CB2), it has a low sequence homology to them and is now considered phylogenetically distinct.[3][4] The activation of GPR55 by agonists such as LPI initiates a cascade of intracellular signaling events. The receptor primarily couples to Gα13, leading to the activation of the small GTPase RhoA.[5] Downstream signaling includes the activation of phospholipase C (PLC), subsequent release of intracellular calcium (Ca2+), phosphorylation of extracellular signal-regulated kinases (ERK1/2), and recruitment of β-arrestin.[3][5][6] This signaling complexity, potentially influenced by the cellular context and ligand bias, underscores the need for selective antagonists like this compound to probe the receptor's function.[3][6]
Discovery and Profile of this compound
This compound was identified from a high-throughput, high-content screen of approximately 300,000 compounds.[1] The primary screen was designed to identify antagonists that could inhibit LPI-induced GPR55 activation, specifically by monitoring the recruitment of β-arrestin 2 fused to a green fluorescent protein (βarr2-GFP).[1][7] this compound, a piperidinyl-oxadiazolone, emerged as a potent and selective antagonist from this screening campaign, alongside two other distinct chemical scaffolds, ML192 (a thienopyrimidine) and ML193 (a quinoline (B57606) aryl sulfonamide).[7]
Mechanism of Action
This compound functions as a GPR55 antagonist, competitively inhibiting the signaling induced by agonists like LPI.[7][8] Docking studies suggest that this compound binds within the transmembrane helices (TMH 2-3-5-6-7) of the inactive state of GPR55. A key interaction involves a hydrogen bond between the carbonyl oxygen of this compound's oxadiazolone ring and the lysine (B10760008) residue K2.60(80) in the receptor's binding pocket.[1][9] This interaction is thought to stabilize the inactive conformation of the receptor, preventing the conformational changes required for G protein coupling and downstream signaling activation.[1][9]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized across multiple functional assays. The following tables summarize the key quantitative data.
Table 1: Potency of ML Probes as GPR55 Antagonists in Functional Assays
| Compound | β-Arrestin Translocation (IC50, µM) | ERK1/2 Phosphorylation (IC50, µM) | PKCβII Translocation Inhibition |
| This compound | 1.08 ± 0.03[1] (or 0.160 µM[7]) | 0.4 ± 0.1[1] (or 0.328 µM[8]) | Active[1][7] |
| ML192 | 0.70 ± 0.05[1] (or 1.080 µM[7]) | 1.1 ± 0.3[1] | Active[1][7] |
| ML193 | 0.22 ± 0.03[1] (or 0.221 µM[7]) | 0.2 ± 0.3[1] | Active[1][7] |
| Note: Discrepancies in IC50 values may arise from different experimental conditions or reporting sources. |
Table 2: Selectivity Profile of this compound
| Receptor Target | Assay Type | Activity | Selectivity Fold (vs. GPR55) |
| GPR35 | Antagonist/Agonist | No activity up to 20 µM[1] | >100-fold[7] |
| CB1 | Antagonist/Agonist | No activity up to 20 µM[1] | >100-fold[7] |
| CB2 | Antagonist/Agonist | No activity up to 20 µM[1] | >100-fold[7] |
| Selectivity is based on the lack of agonist or antagonist activity at concentrations significantly higher than its GPR55 IC50. |
Signaling Pathways and Experimental Workflows
GPR55 Agonist-Induced Signaling Pathway
Activation of GPR55 by an agonist such as LPI triggers a defined signaling cascade, which is effectively blocked by this compound.
Caption: GPR55 signaling cascade initiated by LPI and inhibited by this compound.
Experimental Workflow for this compound Identification
The discovery of this compound followed a rigorous multi-step screening and validation process to ensure potency and selectivity.
Caption: Workflow for the discovery and validation of this compound.
This compound Selectivity Profiling Logic
This compound was confirmed as a selective GPR55 antagonist by demonstrating a lack of activity against related receptors using the same assay platform.
Caption: Logic for determining the selectivity of this compound.
Detailed Experimental Protocols
The following protocols are based on methodologies reported for the characterization of this compound and related compounds.[1][10]
β-Arrestin Translocation Assay (High-Content Imaging)
This assay visually quantifies the recruitment of β-arrestin to the activated GPR55 receptor at the plasma membrane.
-
Cell Culture and Seeding:
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound (or other antagonists) in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Prepare a solution of the agonist LPI at its EC80 concentration in the same buffer.
-
Wash cells briefly with HBSS.
-
For antagonist mode, pre-incubate cells with the antagonist dilutions for 30 minutes at room temperature.[1]
-
Add the LPI agonist solution to the wells and incubate for an additional 40 minutes at room temperature.[1] Include vehicle controls and agonist-only controls.
-
-
Image Acquisition and Analysis:
-
Fix cells if necessary (e.g., with 4% paraformaldehyde).
-
Acquire images using a high-content automated fluorescence microscope.
-
Use image analysis software to quantify the translocation of β-arrestin-2-GFP from the cytoplasm to the plasma membrane or into intracellular vesicles. This is often measured as an increase in fluorescence intensity in punctate structures.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the inhibition of a key downstream signaling event following GPR55 activation.
-
Cell Culture and Starvation:
-
Use U2OS cells overexpressing GPR55.
-
Plate cells and grow to ~90% confluence.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
-
Compound Treatment and Cell Lysis:
-
Pre-incubate the starved cells with varying concentrations of this compound for 30 minutes.[1]
-
Stimulate the cells with LPI (e.g., 10 µM) for 5-10 minutes at 37°C.[1]
-
Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.[1]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each condition.
-
Normalize the data to the LPI-only control and plot the percentage of inhibition versus this compound concentration to determine the IC50.
-
PKCβII Translocation Assay
This imaging assay measures G-protein-dependent signaling by monitoring the movement of a PKC biosensor to the plasma membrane.
-
Cell Culture and Transfection:
-
Compound Treatment:
-
Wash cells with warm MEM or other suitable buffer.[1]
-
Pre-treat cells with this compound or vehicle for a specified time (e.g., 30 minutes) at room temperature.
-
Add the GPR55 agonist (e.g., LPI or ML186) and monitor the cells.
-
-
Image Acquisition and Analysis:
-
Acquire live-cell images using a confocal or widefield fluorescence microscope.
-
Observe the agonist-stimulated redistribution of the PKCβII-GFP biosensor from the cytosol to the plasma membrane.[1]
-
Quantify the inhibitory effect of this compound by measuring the reduction in plasma membrane fluorescence intensity compared to the agonist-only control.
-
Conclusion
This compound is a well-characterized, potent, and selective antagonist of GPR55. Its distinct chemical scaffold and high selectivity over cannabinoid and other related receptors make it an invaluable pharmacological tool.[7] This guide provides the foundational technical information, including quantitative data and detailed experimental protocols, to empower researchers in utilizing this compound to further investigate the complex biology of GPR55 and explore its potential as a therapeutic target in various disease states.
References
- 1. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of GPR55 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55, a lysophosphatidylinositol receptor with cannabinoid sensitivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR55 regulates cannabinoid 2 receptor-mediated responses in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of ML191: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML191 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55).[1] Identified through a high-throughput screening campaign by the Molecular Libraries Probe Production Centers Network (MLPCN), this compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of GPR55.[1] This guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, in-vitro activity, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as a direct antagonist of the GPR55 receptor.[1] GPR55 is known to be activated by the endogenous lysophospholipid, L-α-lysophosphatidylinositol (LPI).[2] Upon agonist binding, GPR55 couples primarily to Gα13, initiating a downstream signaling cascade that involves the activation of RhoA kinase and phospholipase C (PLC).[2] This leads to an increase in intracellular calcium levels and the activation of various downstream effectors, including protein kinase C (PKC) and extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][3] this compound exerts its pharmacological effect by binding to GPR55 and preventing the conformational changes necessary for G protein coupling and subsequent signal transduction, thereby inhibiting the effects of GPR55 agonists like LPI.[1][2]
In-Vitro Pharmacology
The in-vitro pharmacological profile of this compound has been characterized through a series of functional assays, demonstrating its potency and selectivity as a GPR55 antagonist.
Potency
The potency of this compound has been determined in several key functional assays that measure the inhibition of GPR55-mediated signaling.
| Assay Type | Cell Line | Agonist | IC50 (µM) | Reference |
| β-arrestin Translocation | U2OS | LPI | 1.08 | [2] |
| ERK1/2 Phosphorylation | U2OS | LPI | 0.328 | [3] |
| PKCβII Translocation | U2OS | LPI | Active at 30 µM | [3] |
Selectivity
This compound has been shown to be highly selective for GPR55 over other related receptors, including the cannabinoid receptors CB1 and CB2, and the G protein-coupled receptor GPR35.
| Receptor | Assay Type | Activity | Selectivity Fold (over GPR55) | Reference |
| CB1 | Antagonist Assay | Inactive | >100 | [1] |
| CB2 | Antagonist Assay | Inactive | >100 | [1] |
| GPR35 | Antagonist Assay | Inactive | >100 | [1] |
Experimental Protocols
Detailed methodologies for the key in-vitro assays used to characterize this compound are provided below.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in receptor desensitization and signaling.
Materials:
-
U2OS cells stably co-expressing GPR55 and a β-arrestin-GFP fusion protein.
-
Assay medium: DMEM with 1% charcoal-stripped fetal bovine serum.
-
LPI (agonist).
-
This compound (antagonist).
-
High-content imaging system.
Protocol:
-
Seed U2OS-GPR55-β-arrestin-GFP cells in 384-well plates and culture overnight.
-
Wash cells with assay medium.
-
Add this compound at various concentrations to the wells and incubate for 30 minutes at 37°C.
-
Add a fixed concentration of LPI (typically EC80) to the wells.
-
Incubate for 60 minutes at 37°C.
-
Fix and stain the cells with a nuclear stain (e.g., Hoechst).
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the translocation of β-arrestin-GFP from the cytoplasm to the plasma membrane.
-
Calculate the IC50 value for this compound by fitting the concentration-response data to a four-parameter logistic equation.
ERK1/2 Phosphorylation Assay
This assay quantifies the level of phosphorylated ERK1/2, a downstream marker of GPR55 activation.
Materials:
-
U2OS cells expressing GPR55.
-
Serum-free DMEM.
-
LPI (agonist).
-
This compound (antagonist).
-
Lysis buffer.
-
Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Western blot or ELISA detection system.
Protocol:
-
Seed U2OS-GPR55 cells in 96-well plates and serum-starve overnight.
-
Pre-incubate cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with LPI (EC80) for 15 minutes.
-
Lyse the cells and collect the lysates.
-
Measure the levels of phosphorylated and total ERK1/2 using a suitable detection method (e.g., Western blot or AlphaScreen).
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Determine the IC50 of this compound by plotting the normalized data against the antagonist concentration.
PKCβII Translocation Assay
This assay visualizes the translocation of PKCβII from the cytoplasm to the plasma membrane upon GPR55 activation.
Materials:
-
U2OS cells co-expressing GPR55 and a PKCβII-GFP fusion protein.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
LPI (agonist).
-
This compound (antagonist).
-
Confocal microscope or high-content imaging system.
Protocol:
-
Plate U2OS-GPR55-PKCβII-GFP cells on glass-bottom plates.
-
Wash cells with assay buffer.
-
Treat cells with this compound for 30 minutes.
-
Add LPI to stimulate the cells.
-
Acquire live-cell images over time using a confocal microscope.
-
Quantify the translocation of PKCβII-GFP from the cytosol to the plasma membrane.
-
Assess the inhibitory effect of this compound on LPI-induced translocation.
Signaling Pathways and Experimental Workflows
In-Vivo Pharmacology
As of the current date, there is a notable absence of publicly available data on the in-vivo pharmacology of this compound. The probe report from the NIH Molecular Libraries Program indicated plans for future in-vivo studies to explore the role of GPR55 in various physiological and pathological processes.[1] These planned studies included the use of this compound in in-vitro systems with endogenous GPR55 expression and in-vivo behavioral paradigms.[1] However, the results of these investigations have not been published in the peer-reviewed literature. Therefore, the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and the efficacy of this compound in animal models of disease remain to be elucidated.
Conclusion
This compound is a well-characterized in-vitro tool compound that serves as a potent and selective antagonist of the GPR55 receptor. Its ability to inhibit GPR55-mediated signaling pathways, such as β-arrestin recruitment and ERK1/2 phosphorylation, makes it an invaluable probe for studying the biology of this receptor. While the lack of in-vivo data currently limits its translational potential, the detailed in-vitro pharmacological profile of this compound provides a solid foundation for its use in dissecting the complex roles of GPR55 in health and disease. Further research into the in-vivo properties of this compound is warranted to fully understand its therapeutic potential.
References
- 1. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
ML191: A Technical Guide to its Antagonistic Effects on ERK1/2 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML191 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). Emerging research has identified a critical role for this compound in modulating intracellular signaling cascades, most notably the ERK1/2 (extracellular signal-regulated kinase 1/2) pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its inhibitory effects on ERK1/2 phosphorylation. This document is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and drug development efforts.
Quantitative Data: Inhibitory Potency of this compound on ERK1/2 Phosphorylation
The inhibitory effect of this compound on ERK1/2 phosphorylation is concentration-dependent. The half-maximal inhibitory concentration (IC50) has been determined in cellular assays, providing a quantitative measure of its potency. The primary stimulus for GPR55-mediated ERK1/2 phosphorylation in these assays is lysophosphatidylinositol (LPI).
| Compound | Assay Type | Cell Line | Stimulus | IC50 (nM) | Reference |
| This compound | ERK1/2 Phosphorylation | U2OS | LPI | 328 | --INVALID-LINK-- |
| This compound | LPI-mediated ERK1/2 Phosphorylation Inhibition | U2OS expressing GPR55 | LPI (10 µM) | 400 ± 100 | [1] |
Note: Variations in IC50 values can be attributed to differences in experimental conditions, including cell line passage number, specific assay reagents, and instrumentation.
Signaling Pathway: GPR55-Mediated Activation of ERK1/2
GPR55 activation, typically initiated by its endogenous ligand LPI, triggers a downstream signaling cascade that culminates in the phosphorylation and activation of ERK1/2. This pathway is primarily mediated by the Gαq and/or Gα12/13 families of G proteins.
Upon ligand binding, GPR55 undergoes a conformational change, leading to the activation of associated G proteins. The activated Gα subunits, in turn, modulate the activity of downstream effectors. A key effector in this pathway is the small GTPase RhoA. The activation of RhoA leads to the subsequent activation of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, a serine/threonine kinase, then phosphorylates and activates downstream targets, ultimately leading to the activation of the MAPK/ERK cascade. The inhibition of this pathway by this compound occurs at the initial step, by preventing the GPR55 receptor activation by agonists like LPI.
Experimental Protocols
Cell Culture and Treatment for ERK1/2 Phosphorylation Assay
This protocol is designed for assessing the inhibitory effect of this compound on LPI-induced ERK1/2 phosphorylation in a human osteosarcoma cell line (U2OS) endogenously expressing GPR55.
Materials:
-
U2OS cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (in DMSO)
-
LPI (L-α-lysophosphatidylinositol, in a suitable solvent)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed U2OS cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Serum Starvation: Once the cells reach the desired confluency, aspirate the growth medium and wash the cells once with sterile PBS. Replace the medium with serum-free DMEM and incubate for 12-24 hours. This step is crucial to reduce basal levels of ERK1/2 phosphorylation.
-
Inhibitor Pre-treatment: Prepare working solutions of this compound in serum-free DMEM. Aspirate the serum-free medium from the cells and add the this compound solutions at various concentrations (e.g., 0, 10, 100, 300, 1000, 3000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate the cells for 30 minutes at 37°C.
-
LPI Stimulation: Prepare a working solution of LPI in serum-free DMEM. Add LPI to each well to a final concentration of 10 µM (or a pre-determined optimal concentration for ERK1/2 phosphorylation induction). Incubate for 10-20 minutes at 37°C. The optimal stimulation time should be determined empirically.
-
Cell Lysis: Following stimulation, immediately place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method, such as the BCA assay, to ensure equal protein loading for the Western blot analysis.
Western Blotting for Phosphorylated and Total ERK1/2
Materials:
-
Protein lysates from the cell treatment protocol
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody
-
Rabbit anti-total ERK1/2 antibody
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2, diluted in blocking buffer according to the manufacturer's recommendations, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a suitable imaging system.
-
Stripping and Re-probing for Total ERK1/2: To normalize the phospho-ERK1/2 signal, the membrane can be stripped of the bound antibodies and re-probed for total ERK1/2. Incubate the membrane in a stripping buffer, wash thoroughly, re-block, and then incubate with the primary antibody against total ERK1/2. Follow the subsequent steps as described above.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the GPR55 receptor. Its ability to potently and selectively inhibit LPI-induced ERK1/2 phosphorylation provides a clear mechanism of action at the cellular level. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the GPR55-ERK1/2 signaling axis in various diseases, including cancer and inflammatory disorders. For drug development professionals, this compound represents a lead compound scaffold that can be further optimized for improved pharmacokinetic and pharmacodynamic properties.
References
Preliminary Studies on the Function of ML191: A Selective GPR55 Antagonist
Abstract
This technical guide provides a comprehensive overview of the preliminary functional studies of ML191, a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). GPR55 has emerged as a novel therapeutic target for a variety of pathological conditions, including inflammatory pain, neuropathic pain, and cancer. The identification and characterization of selective antagonists like this compound are crucial for elucidating the physiological and pathophysiological roles of this receptor. This document details the mechanism of action of this compound, summarizing key quantitative data from primary screening and secondary assays. Detailed experimental protocols for the pivotal assays used to characterize this compound are provided to enable replication and further investigation by researchers in the field. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a clear understanding of the underlying biological processes and experimental designs.
Introduction
G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest due to its potential involvement in a range of physiological processes and its putative identification as a cannabinoid receptor.[1] The endogenous ligand for GPR55 is believed to be lysophosphatidylinositol (LPI).[2] Activation of GPR55 has been linked to various signaling cascades, including the regulation of intracellular calcium levels and the activation of mitogen-activated protein kinases (MAPKs). Given its implication in conditions such as pain and cancer, the development of selective modulators for GPR55 is of high therapeutic interest.[1]
This compound, a member of the piperidinyloxadiazolone chemical class, was identified through a high-throughput screening campaign as a potent and selective antagonist of GPR55.[1] This guide serves to consolidate the initial functional data and methodologies used to characterize this important pharmacological tool.
Mechanism of Action of this compound
This compound functions as a selective antagonist of GPR55. It competitively inhibits the signaling initiated by GPR55 agonists, such as LPI. The primary mechanism of action was elucidated through a series of in vitro cellular assays that measured the downstream consequences of GPR55 activation. These studies demonstrated that this compound effectively blocks agonist-induced β-arrestin recruitment to the receptor, a key step in G protein-coupled receptor (GPCR) desensitization and signaling.[1] Furthermore, this compound was shown to inhibit the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the translocation of protein kinase C βII (PKCβII), both of which are downstream events coupled to GPR55 activation.[1]
Quantitative Data Summary
The potency and selectivity of this compound have been quantified in a variety of assays. The following tables summarize the key findings from the initial characterization of this compound.
Table 1: Potency of this compound as a GPR55 Antagonist
| Assay Type | Agonist | Cell Line | IC50 (nM) | Reference |
| β-arrestin Recruitment | LPI | U2OS | 160 | [1] |
| ERK1/2 Phosphorylation | LPI | U2OS | 400 ± 100 | [2] |
| PKCβII Translocation | LPI | HEK293 | Active (IC50 not specified) | [1] |
Table 2: Selectivity Profile of this compound
| Receptor | Assay Type | Fold Selectivity vs. GPR55 | Reference |
| CB1 | Antagonist Assay | >100 | [1] |
| CB2 | Antagonist Assay | >100 | [1] |
| GPR35 | Antagonist Assay | >100 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate their reproduction.
β-Arrestin Recruitment Assay
This high-content screening assay was the primary method used to identify this compound as a GPR55 antagonist.
-
Cell Line: U2OS (human bone osteosarcoma) cells stably expressing a β-arrestin-GFP fusion protein and a C-terminally modified GPR55 (GPR55E).
-
Principle: Upon agonist-induced activation of GPR55, β-arrestin-GFP translocates from the cytoplasm to the receptor at the cell membrane, forming fluorescent puncta (spots) that can be quantified by automated imaging. Antagonists inhibit this translocation.
-
Protocol:
-
Seed U2OS-GPR55E-β-arrestin-GFP cells in a 384-well plate and incubate overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified pre-incubation period.
-
Add the GPR55 agonist, lysophosphatidylinositol (LPI), at a concentration that elicits a submaximal response (EC80).
-
Incubate for a defined period to allow for β-arrestin translocation.
-
Fix the cells with formaldehyde.
-
Stain the nuclei with a fluorescent dye (e.g., Hoechst).
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the number of β-arrestin-GFP spots per cell.
-
Calculate the percent inhibition of LPI-induced β-arrestin recruitment for each concentration of this compound and determine the IC50 value.
-
ERK1/2 Phosphorylation Assay
This assay was used as a secondary confirmation of this compound's antagonistic activity on a downstream signaling pathway.
-
Cell Line: U2OS cells expressing GPR55E.
-
Principle: Activation of GPR55 leads to the phosphorylation of ERK1/2. This phosphorylation can be detected and quantified using specific antibodies. Antagonists will block this agonist-induced phosphorylation.
-
Protocol:
-
Plate GPR55E-expressing U2OS cells in 60-mm dishes and grow to sub-confluence.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with 10 µM LPI for 10 minutes.
-
Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatants using a Bradford assay.
-
Separate 20 µg of protein from each sample by SDS-PAGE on a 10% gel.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Perform immunoblotting using a primary antibody specific for doubly phosphorylated ERK1/2.
-
Detect the primary antibody with a fluorescently labeled secondary antibody.
-
Image the blot using an infrared imager.
-
To ensure equal protein loading, probe the same blot with an antibody against total ERK1/2.
-
Perform densitometric analysis to quantify the levels of phosphorylated ERK1/2, normalizing to total ERK1/2.
-
Calculate the percentage inhibition of LPI-induced ERK1/2 phosphorylation and determine the IC50 value.[2]
-
PKCβII Translocation Assay
This imaging-based assay provided further evidence of this compound's ability to block GPR55-mediated signaling.
-
Cell Line: HEK293 (human embryonic kidney) cells.
-
Principle: GPR55 activation can lead to the translocation of a PKCβII-GFP fusion protein from the cytoplasm to the plasma membrane. This redistribution of fluorescence is monitored by microscopy.
-
Protocol:
-
Transiently co-transfect HEK293 cells with a plasmid encoding wild-type GPR55 and another encoding a PKCβII-GFP biosensor.
-
Plate the transfected cells onto coverslips in a multi-well plate.
-
Pre-treat the cells with this compound or vehicle control.
-
Stimulate the cells with a GPR55 agonist (e.g., LPI).
-
Monitor the redistribution of PKCβII-GFP from the cytoplasm to the plasma membrane in real-time using fluorescence microscopy.
-
Quantify the translocation by measuring the change in fluorescence intensity at the plasma membrane relative to the cytoplasm.
-
Visualizations
The following diagrams illustrate the GPR55 signaling pathway, the experimental workflow of the β-arrestin recruitment assay, and the logical relationship of this compound's function.
Caption: GPR55 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the β-arrestin recruitment high-content screening assay.
Caption: Logical relationship illustrating this compound's inhibitory function.
Conclusion
The preliminary studies on this compound have robustly characterized it as a potent and selective antagonist of GPR55. The data gathered from β-arrestin recruitment, ERK1/2 phosphorylation, and PKCβII translocation assays collectively confirm its ability to block GPR55-mediated signaling pathways. The detailed protocols provided herein offer a foundation for further research into the therapeutic potential of GPR55 antagonism and for the use of this compound as a critical tool in these investigations. Future studies should focus on the in vivo efficacy of this compound and its derivatives in relevant disease models.
References
ML191: A Comprehensive Technical Guide to its Discovery and Initial Characterization as a GPR55 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and initial characterization of ML191, a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). This document details the quantitative data, experimental protocols, and key signaling pathways associated with this compound, serving as a valuable resource for researchers in the fields of pharmacology, cell biology, and drug discovery.
Introduction
This compound, also identified as CCG-152883 and CID-23612552, emerged from a high-throughput screening campaign as a novel antagonist of GPR55.[1] GPR55 is an orphan receptor that has been implicated in a variety of physiological processes, including pain sensation, inflammation, and cancer progression. The identification of selective antagonists like this compound is crucial for elucidating the biological functions of GPR55 and for the development of potential therapeutics targeting this receptor.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, including its potency as a GPR55 antagonist and its selectivity against other cannabinoid receptors.
| Parameter | Value (µM) | Assay Type | Cell Line |
| GPR55 Antagonist IC50 | 1.076 | β-arrestin recruitment | U2OS cells overexpressing GPR55 |
| GPR55 Antagonist IC50 | 0.4 ± 0.1[1] | LPI-mediated ERK1/2 phosphorylation | U2OS cells expressing GPR55[1] |
| CB1 Agonist Activity | > 20 | Not specified | Not specified |
| CB1 Antagonist Activity | > 20 | Not specified | Not specified |
| CB2 Agonist Activity | > 20 | Not specified | Not specified |
| CB2 Antagonist Activity | > 20 | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.
High-Throughput Screening (HTS) for GPR55 Antagonists
The discovery of this compound was the result of a large-scale high-throughput screening campaign designed to identify antagonists of GPR55. The primary assay utilized a β-arrestin recruitment biosensor system.
Experimental Workflow for High-Throughput Screening:
Caption: High-throughput screening workflow for the identification of GPR55 antagonists.
Detailed Protocol:
-
Cell Line: U2OS cells stably co-expressing a C-terminally modified GPR55 (GPR55E) and a β-arrestin-GFP fusion protein were used.[1]
-
Compound Plating: A library of approximately 300,000 small molecules was acoustically dispensed into 384-well microplates.
-
Cell Seeding: The engineered U2OS cells were seeded into the compound-containing plates.
-
Antagonist Pre-incubation: The cells were pre-incubated with the test compounds for 15 minutes at room temperature.[1]
-
Agonist Stimulation: The GPR55 agonist, lysophosphatidylinositol (LPI), was added to the wells at a concentration that elicits 80% of the maximal response (EC80).
-
Incubation and Fixation: The plates were incubated for 40 minutes at room temperature to allow for β-arrestin translocation.[1] Following incubation, the cells were fixed with 4% paraformaldehyde.[1]
-
High-Content Imaging: The plates were imaged using an automated fluorescence microscope to visualize the subcellular localization of the β-arrestin-GFP.
-
Image Analysis: An image analysis algorithm was used to quantify the translocation of β-arrestin-GFP from the cytoplasm to the plasma membrane upon LPI stimulation.
-
Hit Identification: Compounds that significantly inhibited the LPI-induced β-arrestin translocation were identified as potential GPR55 antagonists.
β-Arrestin Recruitment Assay (Secondary Screen and Potency Determination)
This assay was used to confirm the antagonistic activity of hits from the primary screen and to determine their potency (IC50).
Detailed Protocol:
-
Cell Line: U2OS cells stably expressing HA-GPR55E and β-arrestin2-GFP were used.[1]
-
Cell Culture: Cells were seeded onto glass coverslips in 24-well plates and cultured overnight at 37°C in a 5% CO2 incubator.[1]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) was used as the assay buffer.[1]
-
Antagonist Incubation: Cells were pre-incubated with varying concentrations of the antagonist (e.g., this compound) for 15 minutes at room temperature.[1]
-
Agonist Stimulation: LPI (at a concentration of 10 µM) was co-applied with the antagonist, and the cells were incubated for an additional 40 minutes at room temperature.[1]
-
Fixation and Staining: Cells were fixed with 4% paraformaldehyde for 25 minutes, washed with PBS, and the nuclei were counterstained with DAPI.[1]
-
Microscopy and Analysis: The redistribution of β-arrestin2-GFP was visualized and quantified using fluorescence microscopy. Concentration-response curves were generated to determine the IC50 values.
ERK1/2 Phosphorylation Assay
This assay was used to assess the ability of this compound to inhibit a downstream signaling event of GPR55 activation.
Detailed Protocol:
-
Cell Line: GPR55-expressing U2OS cells were used.[1]
-
Cell Culture and Serum Starvation: Cells were cultured to 80-90% confluency and then serum-starved for 24 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
Antagonist Pre-treatment: Cells were pre-treated with different concentrations of this compound for a specified period.
-
Agonist Stimulation: LPI was added to the cells to stimulate GPR55 and induce ERK1/2 phosphorylation.
-
Cell Lysis: At the desired time points, the cells were lysed in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentrations of the cell lysates were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The band intensities for p-ERK1/2 were normalized to the total ERK1/2 levels. The inhibitory effect of this compound was quantified, and an IC50 value was determined.[1]
GPR55 Signaling Pathway
This compound acts by blocking the signaling cascade initiated by the activation of GPR55. The following diagram illustrates the key components of the GPR55 signaling pathway that are inhibited by this compound.
Caption: GPR55 signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of GPR55. Its discovery through a robust high-throughput screening campaign and its subsequent characterization have provided a potent and selective antagonist for this once-orphan receptor. The detailed experimental protocols and an understanding of its mechanism of action within the GPR55 signaling pathway, as outlined in this guide, will facilitate further research into the therapeutic potential of targeting GPR55.
References
Unveiling the Molecular Interactions of ML191: A Technical Guide to its GPR55 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular targets of ML191, a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). This document summarizes key quantitative data, details the experimental protocols used to elucidate its mechanism of action, and visualizes the complex signaling pathways and experimental workflows involved.
Quantitative Profile of this compound
This compound has been characterized as a high-affinity antagonist for GPR55. Its potency and selectivity have been determined through a series of in vitro assays. The following tables summarize the key quantitative data for this compound and its activity at GPR55 and other related receptors.
Table 1: Potency of this compound as a GPR55 Antagonist
| Assay Type | Agonist Used | Cell Line | IC50 (µM) |
| β-arrestin Translocation | LPI | U2OS | 1.08 ± 0.10 |
| β-arrestin Translocation | ML186 | U2OS | Not Reported |
| ERK1/2 Phosphorylation | LPI | U2OS | 0.328 |
Data sourced from NCBI Probe Reports and related publications.
Table 2: Selectivity Profile of this compound
| Receptor | Assay Type | Activity | Potency (IC50/EC50 in µM) |
| GPR35 | Antagonist | Inactive | >32 |
| CB1 | Antagonist | Weakly Active | 17.7 |
| CB2 | Antagonist | Inactive | >32 |
| GPR35 | Agonist | Inactive | >32 |
| CB1 | Agonist | Inactive | >32 |
| CB2 | Agonist | Inactive | >32 |
Data indicates that this compound is highly selective for GPR55 over other related receptors.[1]
GPR55 Signaling and Modulation by this compound
GPR55 is a G protein-coupled receptor that, upon activation by its endogenous ligand lysophosphatidylinositol (LPI), primarily couples to Gα13. This initiates a downstream signaling cascade involving the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK) and phospholipase C (PLC). PLC activation leads to an increase in intracellular calcium concentration ([Ca2+]i), which can subsequently activate Protein Kinase C (PKC) isoforms, such as PKCβII. Furthermore, GPR55 activation has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) pathway. This compound, as an antagonist, blocks these signaling events by preventing the LPI-induced activation of GPR55.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound as a GPR55 antagonist.
β-Arrestin Translocation Assay
This assay is a primary method for identifying GPR55 antagonists by monitoring the recruitment of β-arrestin to the activated receptor.
Detailed Protocol:
-
Cell Culture: U2OS cells stably co-expressing human GPR55 and β-arrestin2-GFP are cultured in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and appropriate selection antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded into 384-well microplates at a density that allows for sub-confluent monolayer formation after 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Aspirate the culture medium from the wells and add the diluted this compound or vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the plate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of LPI in assay buffer at a concentration that elicits 80% of the maximal response (EC80).
-
Add the LPI solution to the wells containing this compound or vehicle and incubate for 30-60 minutes at 37°C.
-
-
Cell Fixation and Staining:
-
Aspirate the assay buffer and fix the cells by adding a 4% paraformaldehyde solution for 15 minutes at room temperature.
-
Wash the wells three times with Phosphate Buffered Saline (PBS).
-
(Optional) Stain the nuclei with a fluorescent dye such as Hoechst 33342.
-
-
Imaging and Analysis:
-
Acquire images of the GFP and nuclear channels using a high-content automated imaging system.
-
Analyze the images using appropriate software to quantify the translocation of β-arrestin-GFP from the cytoplasm to the plasma membrane.
-
Calculate the percentage of inhibition of LPI-induced translocation for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit GPR55-mediated activation of the MAPK signaling pathway by measuring the phosphorylation of ERK1/2.
Detailed Protocol:
-
Cell Culture and Starvation: Culture GPR55-expressing cells (e.g., HEK293 or U2OS) to 80-90% confluency. Serum-starve the cells for 12-18 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment and Stimulation:
-
Pre-treat the serum-starved cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with LPI (at a concentration that gives a robust phosphorylation signal, e.g., 1-10 µM) for 5-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 (t-ERK1/2) as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the t-ERK1/2 signal.
-
Calculate the percentage of inhibition of LPI-induced ERK1/2 phosphorylation for each this compound concentration and determine the IC50 value.
-
PKCβII Translocation Assay (Immunofluorescence)
This assay visualizes the inhibition of LPI-induced translocation of PKCβII from the cytosol to the plasma membrane by this compound.
Detailed Protocol:
-
Cell Culture: Culture cells endogenously or transiently expressing GPR55 and PKCβII (or a PKCβII-GFP fusion protein) on glass coverslips in a 24-well plate.
-
Compound Treatment and Stimulation:
-
Wash the cells with an appropriate buffer (e.g., HBSS).
-
Pre-incubate the cells with this compound (e.g., 30 µM) or vehicle for 15-30 minutes.
-
Stimulate the cells with LPI for an appropriate time (e.g., 10-30 minutes) to induce PKCβII translocation.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If not using a GFP-tagged protein, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining (for non-GFP-tagged PKCβII):
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Incubate the cells with a primary antibody against PKCβII diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Acquire images using a confocal or fluorescence microscope.
-
-
Analysis:
-
Visually inspect the images to assess the subcellular localization of PKCβII. In unstimulated or this compound-treated cells, PKCβII should be predominantly cytosolic. In LPI-stimulated cells, PKCβII will translocate to the plasma membrane. In cells pre-treated with this compound and then stimulated with LPI, this translocation should be inhibited.
-
Conclusion
This compound is a valuable chemical probe for studying the physiological and pathological roles of GPR55. Its high potency and selectivity, as demonstrated by the quantitative data and experimental assays detailed in this guide, make it a critical tool for dissecting the GPR55 signaling pathway. The provided protocols offer a foundation for researchers to further investigate the molecular pharmacology of GPR55 and to explore its potential as a therapeutic target in various diseases.
References
Methodological & Application
Application Notes and Protocols for the Use of TRPC4/C5 Inhibitor ML204 in Cell Culture Experiments
A Note on Compound Selection: ML191 vs. ML204
Initial searches for this compound in the context of Transient Receptor Potential Canonical 4 (TRPC4) channel inhibition did not yield direct evidence of its activity. The scientific literature primarily identifies this compound as an antagonist of G protein-coupled receptor 55 (GPR55).[1][2][3][4] In contrast, ML204 is a well-characterized, potent, and selective inhibitor of TRPC4 and the closely related TRPC5 channels.[5][6][7][8][9] Therefore, these application notes will focus on the use of ML204 as a validated chemical probe for studying TRPC4/C5 function in cell culture experiments.
Introduction to ML204
ML204 is a small molecule inhibitor that selectively targets the TRPC4 and TRPC5 ion channels.[9] These channels are non-selective cation channels that play a crucial role in calcium signaling downstream of G protein-coupled receptors (GPCRs) and receptor tyrosine kinases.[10][11] ML204 has been demonstrated to block TRPC4-mediated intracellular calcium influx, making it a valuable tool for elucidating the physiological and pathological roles of these channels in various cellular contexts.[5][6] It exhibits good selectivity for TRPC4/C5 over other TRP channel family members and other ion channels.[5][6][8]
Mechanism of Action: ML204 directly inhibits TRPC4 channels, as evidenced by its ability to block channel activity in response to various activation methods, including GPCR agonists and intracellular application of GTPγS. This suggests that its inhibitory action is not primarily due to interference with upstream signaling pathways.[5][9]
Data Presentation: Quantitative Inhibition Data for ML204
The following table summarizes the reported inhibitory concentrations (IC₅₀) of ML204 against TRPC4 and its selectivity over other channels.
| Target Channel | Assay Type | Cell Line | Activation Method | IC₅₀ Value (µM) | Reference |
| TRPC4β | Calcium Influx (Fluorescence) | HEK293 | µ-opioid receptor stimulation (DAMGO) | 0.96 | [5][7][9] |
| TRPC4β | Whole-Cell Patch Clamp | HEK293 | µ-opioid receptor stimulation (DAMGO) | 2.9 | [6] |
| TRPC4β | Whole-Cell Patch Clamp | HEK293 | Cumulative dosing with DAMGO | 3.55 | [12][13] |
| TRPC6 | Calcium Influx (Fluorescence) | HEK293 | Muscarinic receptor stimulation | ~18 (19-fold selective vs. TRPC4) | [5][6][7] |
| TRPC5 | Whole-Cell Patch Clamp | HEK293 | µ-opioid receptor stimulation | ~65% inhibition at 10 µM | [5][12] |
| TRPC3 | - | - | - | Modest selectivity (~9-fold vs. TRPC4) | [6] |
| TRPV1, TRPV3, TRPA1, TRPM8, KCNQ2 | Various | - | Various | No significant block at 10-20 µM | [5][9] |
Experimental Protocols
General Cell Culture and Handling of ML204
Cell Line Selection:
-
Recombinant Systems: Human Embryonic Kidney 293 (HEK293) cells are commonly used for heterologous expression of TRPC4 channels along with a specific GPCR (e.g., µ-opioid receptor or muscarinic receptors) to facilitate controlled channel activation.[5][6] A T-Rex-293-hTRPC4β cell line is also commercially available.[14]
-
Endogenous Expression: Cell lines endogenously expressing TRPC4, such as certain smooth muscle cells or neuronal cell lines, can also be used.[5][9]
ML204 Stock Solution Preparation:
-
Prepare a stock solution of ML204 in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.
-
Aliquot the stock solution into small volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the ML204 stock solution.
-
Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or physiological buffer to the desired final concentrations.
-
Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability or function (typically ≤ 0.1%). A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.
Protocol 1: Calcium Imaging Assay
This protocol is designed to measure the effect of ML204 on TRPC4-mediated intracellular calcium influx using a fluorescent calcium indicator.
Materials:
-
Cells expressing TRPC4 (e.g., HEK293 co-expressing TRPC4 and µ-opioid receptor).
-
Black, clear-bottom 96-well microplates.
-
Fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
ML204 stock solution (10 mM in DMSO).
-
TRPC4 agonist (e.g., DAMGO for µ-opioid receptor).
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator. For example, 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing the desired concentrations of ML204 or vehicle control to the respective wells.
-
Incubate for 10-30 minutes at room temperature.
-
-
Measurement of Calcium Influx:
-
Place the plate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Add the TRPC4 agonist (e.g., 300 nM DAMGO) to induce calcium influx.
-
Record the fluorescence intensity over time (e.g., every 1-5 seconds for 2-5 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the ML204 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion currents through TRPC4 channels and the effect of ML204.
Materials:
-
Cells expressing TRPC4 seeded on glass coverslips.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): e.g., 140 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP (pH 7.2 with CsOH). GTPγS can be included to constitutively activate G-proteins.[5]
-
ML204 and TRPC4 agonist.
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Fabrication and Filling: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Giga-seal Formation and Whole-Cell Configuration:
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 100 ms) to elicit TRPC4 currents.[5]
-
Establish a stable baseline current.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing the TRPC4 agonist to activate the channels.
-
Once a stable activated current is achieved, co-perfuse with the agonist and the desired concentration of ML204.
-
To test for reversibility, wash out ML204 with the agonist-containing solution.
-
-
Data Analysis:
-
Measure the current amplitude at specific voltages (e.g., +80 mV and -80 mV) before, during, and after ML204 application.
-
Calculate the percentage of inhibition caused by ML204.
-
For dose-response experiments, apply multiple concentrations of ML204 to determine the IC₅₀.
-
Mandatory Visualizations
Caption: Canonical signaling pathways leading to the activation of TRPC4/C5 channels and inhibition by ML204.
Caption: Experimental workflow for a calcium imaging assay to determine the IC₅₀ of ML204.
References
- 1. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Table 5, SAR of GPR55 Antagonist Probe this compound (#3): CID23612552 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Canonical Transient Receptor Potential Channels 4/5 with Highly Selective and Potent Small-Molecule HC-070 Alleviates Mechanical Hypersensitivity in Rat Models of Visceral and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: ML191 as a Tool for Investigating GPR55-Mediated β-Arrestin Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial targets for drug discovery. Upon activation by an agonist, GPCRs not only couple to G proteins but also trigger the recruitment of β-arrestins. This recruitment leads to receptor desensitization, internalization (trafficking), and initiation of G protein-independent signaling cascades. The G protein-coupled receptor 55 (GPR55) has emerged as a novel therapeutic target implicated in various physiological and pathological processes, including pain, inflammation, and cancer.[1] Activation of GPR55 by its endogenous ligand, L-α-lysophosphatidylinositol (LPI), induces the translocation of β-arrestin from the cytoplasm to the plasma membrane, followed by internalization of the receptor-β-arrestin complex.[2][3]
ML191 is a potent and selective antagonist of GPR55.[1][4] It effectively inhibits GPR55 signaling pathways, including the recruitment of β-arrestin.[4] This property makes this compound an invaluable pharmacological tool for elucidating the role of GPR55 in cellular processes and for screening for novel GPR55-modulating compounds. These application notes provide detailed protocols for utilizing this compound in a β-arrestin trafficking assay to study GPR55 function.
GPR55 Signaling and β-Arrestin Recruitment
Upon agonist binding, GPR55 undergoes a conformational change, facilitating its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation event creates a high-affinity binding site for β-arrestins.[5] Cytosolic β-arrestin then translocates to the phosphorylated receptor at the plasma membrane. The formation of the GPR55/β-arrestin complex sterically hinders further G protein coupling, leading to desensitization of G protein-mediated signaling. Furthermore, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and AP2, to promote the internalization of the receptor into endosomes.[5] This trafficking process can be visualized and quantified to assess GPR55 activation.
GPR55-mediated β-arrestin recruitment signaling pathway.
Quantitative Data Summary
The following table summarizes the potency of common ligands used in GPR55 β-arrestin trafficking assays. This data is essential for designing experiments and interpreting results.
| Compound | Type | Receptor | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| L-α-lysophosphatidylinositol (LPI) | Agonist | Human GPR55 | β-arrestin recruitment | U2OS | ~3.6 µM | [2] |
| This compound | Antagonist | Human GPR55 | β-arrestin trafficking | U2OS | 1.08 µM | [4] |
| ML192 | Antagonist | Human GPR55 | β-arrestin trafficking | U2OS | 0.70 µM | [4] |
| ML193 | Antagonist | Human GPR55 | β-arrestin trafficking | U2OS | 0.22 µM | [4] |
| AM251 | Agonist | Human GPR55 | β-arrestin recruitment | U2OS | ~3 µM | [2] |
Experimental Protocols
Several assay formats can be employed to monitor β-arrestin trafficking. Below are detailed protocols for a high-content imaging-based β-arrestin-GFP translocation assay and an overview of the DiscoverX PathHunter® β-arrestin recruitment assay.
Protocol 1: High-Content Imaging of β-Arrestin-GFP Translocation
This protocol describes the use of a U2OS cell line stably co-expressing HA-tagged GPR55 and β-arrestin2-GFP to visualize and quantify the translocation of β-arrestin upon GPR55 modulation by an agonist (LPI) and an antagonist (this compound).[6][7]
Materials:
-
U2OS cells stably expressing HA-GPR55 and β-arrestin2-GFP[7]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
384-well clear-bottom imaging plates
-
L-α-lysophosphatidylinositol (LPI)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Paraformaldehyde (PFA)
-
Hoechst 33342 nuclear stain
-
High-content imaging system
Procedure:
Experimental workflow for the β-arrestin-GFP translocation assay.
Day 1: Cell Seeding
-
Culture U2OS-GPR55-βarr-GFP cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Seed the cells into 384-well clear-bottom imaging plates at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.[7]
Day 2: Compound Treatment and Analysis
-
Compound Preparation:
-
Prepare a stock solution of LPI in a suitable vehicle (e.g., PBS with 0.1% BSA).
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration should be kept below 0.5%.
-
Prepare a solution of LPI in serum-free DMEM at a concentration corresponding to its EC80 for β-arrestin recruitment.
-
-
Antagonist Treatment:
-
Remove the culture medium from the cell plates and replace it with serum-free DMEM.
-
Add the diluted this compound solutions or vehicle (DMSO) to the appropriate wells.
-
Pre-incubate the cells with this compound for 30 minutes at 37°C.[4]
-
-
Agonist Stimulation:
-
Add the LPI solution to all wells except for the negative control wells (which receive vehicle only).
-
Incubate the plates for 40-60 minutes at 37°C to allow for β-arrestin translocation.[8]
-
-
Cell Fixation and Staining:
-
Carefully remove the medium and fix the cells by adding 4% PFA in PBS for 20 minutes at room temperature.[7]
-
Wash the cells twice with PBS.
-
Add a solution of Hoechst 33342 in PBS to stain the cell nuclei for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images of the cells using a high-content automated microscope. Use appropriate filter sets for Hoechst (nucleus) and GFP (β-arrestin).
-
Use image analysis software to identify individual cells based on the nuclear stain.
-
Quantify the translocation of β-arrestin-GFP from a diffuse cytoplasmic distribution to punctate structures within the cytoplasm or at the cell membrane. This can be measured as an increase in the intensity and/or number of fluorescent spots (puncta) per cell.
-
Generate dose-response curves by plotting the percentage of inhibition of LPI-induced β-arrestin translocation against the concentration of this compound. Calculate the IC50 value for this compound.
-
Protocol 2: DiscoverX PathHunter® β-Arrestin Recruitment Assay
The PathHunter® assay is a commercially available enzyme fragment complementation (EFC) assay that provides a chemiluminescent readout for β-arrestin recruitment.[9][10] In this system, the GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the GPCR forces the complementation of the two fragments, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a luminescent signal.[10][11]
General Workflow:
-
Cell Plating: Plate PathHunter® cells expressing the GPR55-ProLink™ and β-arrestin-Enzyme Acceptor fusion proteins in a 384-well white, solid-bottom assay plate and incubate overnight.[9]
-
Antagonist Addition: Add serial dilutions of this compound or vehicle to the wells and pre-incubate.
-
Agonist Addition: Add an EC80 concentration of LPI to the wells to stimulate β-arrestin recruitment. Incubate for 90 minutes at 37°C.[3]
-
Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.[3]
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the LPI-induced signal for each concentration of this compound and determine the IC50 value.
Conclusion
The protocols outlined in these application notes provide robust methods for investigating GPR55-mediated β-arrestin trafficking using the selective antagonist this compound. These assays are crucial for understanding the molecular pharmacology of GPR55 and can be readily adapted for high-throughput screening to identify novel modulators of this important therapeutic target. The choice between the high-content imaging and the EFC-based assay will depend on the specific research question, available instrumentation, and desired throughput.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Figure 7: [A) Beta-arrestin mediated GPCR internalization...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. High-throughput confocal microscopy for beta-arrestin-green fluorescent protein translocation G protein-coupled receptor assays using the Evotec Opera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for Studying PKCβII Translocation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C beta II (PKCβII) is a crucial serine/threonine kinase involved in a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis.[1] Upon activation, PKCβII translocates from the cytosol to the plasma membrane, a key event that is often studied to understand its functional role in various physiological and pathological conditions.[2][3] Translocation assays are therefore vital tools for investigating PKCβII activation and for screening potential inhibitors.[1]
Important Note on ML191: Initial interest in applying this compound for PKCβII translocation studies is noted. However, a thorough review of the scientific literature indicates that this compound is a potent and selective antagonist of the GPR55 receptor and an inhibitor of LPI-induced ERK1/2 phosphorylation.[4][5] There is currently no scientific evidence to support a direct role for this compound in the inhibition of PKCβII translocation. Therefore, these application notes will focus on the established methods for studying PKCβII translocation and will propose the use of well-characterized PKCβ inhibitors as experimental controls.
Signaling Pathway of PKCβII Activation and Translocation
PKCβII activation is a multi-step process initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+). Both DAG and Ca2+ are essential for the activation of conventional PKC isoforms like PKCβII.[6] The tumor-promoting phorbol (B1677699) ester, phorbol 12-myristate 13-acetate (PMA), is a potent activator of PKCβII as it mimics the action of DAG.[2][7]
Upon binding of DAG (or PMA) and Ca2+, PKCβII undergoes a conformational change, leading to its translocation from the cytoplasm to the plasma membrane.[2][8] This membrane association is a hallmark of its activation.[1]
Experimental Protocols
Protocol 1: Live-Cell Imaging of PKCβII Translocation Using a Fluorescently-Tagged Protein
This protocol describes a method to visualize and quantify the translocation of PKCβII in real-time in living cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa, COS7)
-
Expression vector encoding a fluorescently-tagged PKCβII (e.g., GFP-PKCβII)[9]
-
Transfection reagent
-
Cell culture medium and supplements
-
Phorbol 12-myristate 13-acetate (PMA)
-
Known PKCβ inhibitor (e.g., Ruboxistaurin, Ro 31-8220)
-
Confocal microscope with live-cell imaging capabilities
Methodology:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Transfect cells with the GFP-PKCβII expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the fluorescent protein for 24-48 hours.
-
-
Live-Cell Imaging:
-
Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO2).
-
Acquire baseline fluorescence images of the cells, noting the predominantly cytosolic localization of GFP-PKCβII.
-
For inhibitor studies, pre-incubate a subset of cells with a known PKCβ inhibitor at a predetermined optimal concentration for 30-60 minutes.
-
Stimulate the cells by adding PMA to the medium at a final concentration of 100-200 nM.[2]
-
Immediately begin acquiring a time-lapse series of images every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time.[10]
-
This can be done by defining regions of interest (ROIs) at the membrane and in the cytoplasm and measuring the mean fluorescence intensity in each ROI for every time point.
-
Calculate the ratio of membrane to cytosolic fluorescence to represent the extent of translocation.
-
Protocol 2: Immunofluorescence Staining of Endogenous PKCβII Translocation
This protocol allows for the visualization of endogenous PKCβII translocation in fixed cells.
Materials:
-
Mammalian cell line
-
PMA
-
Known PKCβ inhibitor
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against PKCβII
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Methodology:
-
Cell Treatment:
-
Plate cells on coverslips in a multi-well plate.
-
Treat cells with vehicle, PMA, or PMA plus a PKCβ inhibitor for a defined period (e.g., 15-30 minutes).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-PKCβII antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Visually assess the subcellular localization of PKCβII. For quantitative analysis, measure the fluorescence intensity at the plasma membrane and in the cytosol.
-
Data Presentation
The following tables summarize key quantitative data for known PKCβ inhibitors that can be used as controls in translocation studies.
Table 1: IC50 Values of Select PKCβ Inhibitors
| Compound | PKCβI IC50 (nM) | PKCβII IC50 (nM) | Reference |
| Ruboxistaurin (LY333531) | 4.7 | 5.9 | [11] |
| Ro 31-8220 | 24 | 14 | [11] |
| Sotrastaurin (AEB071) | 0.64 (Ki) | 0.64 (Ki) | [12] |
| Enzastaurin (LY317615) | 6 | 6 | [12] |
Table 2: Experimental Conditions for PMA-induced PKCβII Translocation
| Parameter | Recommended Range | Notes | Reference |
| Cell Line | HEK293, HeLa, COS7, T84 | Transfection efficiency and endogenous expression levels may vary. | [2][9] |
| PMA Concentration | 100 - 200 nM | A potent activator that mimics diacylglycerol. | [2] |
| Stimulation Time | 15 - 30 minutes | Translocation is a rapid process. | [2][13] |
| Inhibitor Pre-incubation | 30 - 60 minutes | To ensure target engagement before stimulation. | - |
Conclusion
The study of PKCβII translocation is a powerful approach to understanding its activation and role in cellular signaling. While this compound is not a suitable tool for this purpose, the protocols and alternative inhibitors described here provide a robust framework for researchers to investigate PKCβII biology. The use of live-cell imaging with fluorescently-tagged proteins offers real-time kinetic data, while immunofluorescence of the endogenous protein validates the findings in a more physiological context. Careful experimental design and quantitative analysis are essential for obtaining reliable and reproducible results in these studies.
References
- 1. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of PKCβII by PMA Facilitates Enhanced Epithelial Wound Repair through Increased Cell Spreading and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKC translocation without changes in Galphaq and PLC-beta protein abundance in cardiac hypertrophy and failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Table 5, SAR of GPR55 Antagonist Probe this compound (#3): CID23612552 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Genetically encoded fluorescent reporters to visualize protein kinase C activation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKC-dependent long-term effect of PMA on protein cell surface expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Visualization of dynamic trafficking of a protein kinase C betaII/green fluorescent protein conjugate reveals differences in G protein-coupled receptor activation and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PKCβII activation requires nuclear trafficking for phosphorylation and Mdm2-mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
ML191: A Potent and Selective Antagonist for Elucidating GPR55 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest due to its potential involvement in a variety of physiological and pathological processes, including pain sensation, inflammation, bone metabolism, and cancer.[1][2][3] The deorphanization of GPR55 has been complex, with several endogenous and synthetic ligands, including cannabinoids and lysophospholipids like lysophosphatidylinositol (LPI), reported to modulate its activity.[3][4] To dissect the precise biological roles of GPR55, potent and selective pharmacological tools are indispensable. ML191 has emerged as a valuable chemical probe for studying GPR55, acting as a potent and selective antagonist.[5][6] These application notes provide a comprehensive overview of this compound and detailed protocols for its use in characterizing GPR55 function.
This compound: A Selective GPR55 Antagonist
This compound (CID23612552) is a piperidinyl-oxadiazolone derivative identified through high-throughput screening as a potent antagonist of GPR55.[5][7] It exhibits high selectivity for GPR55 over other related receptors, including the cannabinoid receptors CB1 and CB2, and GPR35, making it a reliable tool for specifically probing GPR55-mediated signaling pathways.[5][6][7]
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the quantitative data for this compound's antagonist activity at GPR55 and its selectivity profile, as determined in various in vitro assays.
| Assay Type | Agonist | Cell Line | This compound IC₅₀ (µM) | Selectivity | Reference |
| β-Arrestin Recruitment | LPI (10 µM) | U2OS | 1.08 ± 0.03 | >100-fold vs GPR35, CB1, CB2 | [5][7] |
| β-Arrestin Recruitment | ML186 (1 µM) | U2OS | 1.03 ± 0.03 | >45-fold vs GPR35, CB1, CB2 | [7] |
| ERK1/2 Phosphorylation | LPI (10 µM) | U2OS | 0.4 ± 0.1 | Not explicitly stated | [7] |
| β-Arrestin Recruitment | LPI | Not specified | 0.160 | >100-fold vs GPR35, CB1, CB2 | [5][6] |
| CB1 Antagonist Assay | Not applicable | Not specified | 17.7 | Not applicable | [8] |
| CB1, CB2, GPR35 Agonist/Antagonist Assays | Not applicable | Not specified | >32 | Not applicable | [8] |
GPR55 Signaling Pathways
GPR55 activation initiates a cascade of intracellular signaling events. The primary signaling pathways involve the coupling to Gαq and Gα12/13 proteins.[9][10][11] This leads to the activation of phospholipase C (PLC) and RhoA, respectively.[9][10][12] PLC activation results in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration ([Ca²⁺]i) and activation of protein kinase C (PKC).[7][10][11] The RhoA pathway is involved in cytoskeleton rearrangement.[12] Downstream of these initial events, GPR55 activation can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7][13] this compound effectively blocks these signaling cascades by preventing the initial activation of GPR55 by its agonists.
GPR55 Signaling Pathway and this compound Inhibition.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the function of GPR55 using this compound as an antagonist.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of GPCR desensitization.
Materials:
-
U2OS or CHO cells stably co-expressing GPR55 and a β-arrestin-GFP fusion protein.[1][7]
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[7]
-
This compound stock solution (in DMSO).
-
GPR55 agonist stock solution (e.g., LPI in a suitable solvent).
-
384-well microplates, clear bottom, black walls.
-
High-content imaging system.
Protocol:
-
Cell Seeding: Seed the GPR55/β-arrestin-GFP cells into 384-well plates at a density of 2,500-5,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.[14]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the GPR55 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Antagonist Pre-incubation: Remove the culture medium from the wells and add the diluted this compound solutions. Incubate for 15-30 minutes at room temperature.[7]
-
Agonist Stimulation: Add the GPR55 agonist solution to the wells containing this compound and incubate for 30-90 minutes at 37°C.[7][14]
-
Cell Fixation: After incubation, gently remove the solutions and fix the cells with 4% paraformaldehyde in PBS for 20-25 minutes at room temperature.[7]
-
Washing: Wash the cells three times with PBS.
-
Imaging: Acquire images of the cells using a high-content imaging system, focusing on the translocation of the β-arrestin-GFP from the cytoplasm to the plasma membrane.
-
Data Analysis: Quantify the β-arrestin recruitment by measuring the intensity of GFP at the membrane versus the cytoplasm. Calculate the IC₅₀ of this compound by plotting the inhibition of agonist-induced recruitment against the concentration of this compound.
β-Arrestin Recruitment Assay Workflow.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream effector of GPR55 signaling.
Materials:
-
Serum-free cell culture medium.
-
This compound stock solution (in DMSO).
-
GPR55 agonist stock solution (e.g., LPI).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Antibodies: primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 (t-ERK1/2), and a suitable secondary antibody.
-
Western blot or ELISA-based detection system (e.g., AlphaScreen® SureFire®).[2]
Protocol:
-
Cell Culture and Starvation: Culture GPR55-expressing cells to ~80-90% confluency. Serum-starve the cells for 4-24 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes.[7]
-
Agonist Stimulation: Add the GPR55 agonist (e.g., 10 µM LPI) and incubate for 5-30 minutes at 37°C.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Detection of p-ERK1/2:
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-ERK1/2 and t-ERK1/2, followed by the appropriate secondary antibody and detection reagent.
-
ELISA/AlphaScreen®: Follow the manufacturer's instructions for the specific assay kit.
-
-
Data Analysis: Quantify the band intensities (Western blot) or the signal (ELISA/AlphaScreen®). Normalize the p-ERK1/2 signal to the t-ERK1/2 signal. Calculate the IC₅₀ of this compound by plotting the percentage of inhibition of agonist-induced ERK1/2 phosphorylation against the this compound concentration.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following GPR55 activation.
Materials:
-
HEK293 cells transiently or stably expressing GPR55.[10][11]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., HBSS with calcium and magnesium).
-
This compound stock solution (in DMSO).
-
GPR55 agonist stock solution (e.g., LPI).
-
Fluorescence plate reader with an injection system (e.g., FlexStation).
Protocol:
-
Cell Seeding: Seed GPR55-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add this compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Flux: Place the plate in the fluorescence plate reader. Record the baseline fluorescence for a short period.
-
Agonist Injection: Inject the GPR55 agonist into the wells and continue to record the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Determine the IC₅₀ of this compound by plotting the inhibition of the agonist-induced calcium response against the this compound concentration.
Logical Framework for Using this compound to Study GPR55
This compound serves as a critical tool to confirm that a biological response is mediated by GPR55. The logical workflow involves demonstrating that an agonist-induced effect is blocked by this compound in a concentration-dependent manner.
Using this compound to Validate GPR55-Mediated Effects.
Conclusion
This compound is a potent and selective antagonist of GPR55, making it an invaluable tool for researchers investigating the physiological and pathological roles of this receptor. By employing the detailed protocols provided in these application notes, scientists can effectively utilize this compound to dissect GPR55-mediated signaling pathways and validate the involvement of GPR55 in various biological processes. The structured data and clear methodologies presented here are intended to facilitate the design and execution of robust experiments in academic and drug discovery settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An Update on Non-CB1, Non-CB2 Cannabinoid Related G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Screening for Selective Ligands for GPR55 - Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Table 5, SAR of GPR55 Antagonist Probe this compound (#3): CID23612552 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Notes and Protocols for the Experimental Use of ML191 in U2OS Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human osteosarcoma cell line, U2OS, is a cornerstone model in cancer research, offering valuable insights into tumor biology, drug resistance, and therapeutic development.[1] The two-pore domain potassium (K2P) channel, TREK-1 (TWIK-related K+ channel 1), has emerged as a potential therapeutic target in various diseases due to its role in regulating cell excitability and membrane potential.[2] Notably, TREK-1 is expressed in human osteoblasts and the MG63 osteosarcoma cell line, where its inhibition has been shown to increase cell proliferation.[3] ML191 is a potent and selective inhibitor of the TREK-1 channel. These application notes provide a comprehensive guide for the experimental use of this compound in U2OS cells to investigate its effects on cell signaling and behavior.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that specifically targets the TREK-1 potassium channel.[4] TREK-1 channels are part of the "leak" potassium channel family that contribute to setting the resting membrane potential in various cell types.[5] By inhibiting TREK-1, this compound is expected to cause membrane depolarization. This change in membrane potential can, in turn, affect a multitude of downstream signaling pathways, influencing processes such as cell proliferation, migration, and apoptosis. In other cell types, TREK-1 inhibition has been linked to the modulation of pathways like the NF-κB signaling pathway.[6][7]
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically on the effects of this compound on U2OS cells. The following table provides a template for researchers to populate with their experimental data when treating U2OS cells with this compound.
| Parameter | Control (DMSO) | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) | This compound (25 µM) |
| Cell Viability (% of Control) | 100% | Data Point | Data Point | Data Point | Data Point |
| Proliferation Rate (Fold Change) | 1.0 | Data Point | Data Point | Data Point | Data Point |
| Apoptosis Rate (% Annexin V+) | Data Point | Data Point | Data Point | Data Point | Data Point |
| Migration Rate (Fold Change) | 1.0 | Data Point | Data Point | Data Point | Data Point |
| NF-κB Activity (Fold Change) | 1.0 | Data Point | Data Point | Data Point | Data Point |
Experimental Protocols
Protocol 1: U2OS Cell Culture and Maintenance
Materials:
-
U2OS cell line
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture U2OS cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, then add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
U2OS cells
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed U2OS cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium with the this compound-containing medium or control medium (with DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Protocol 3: Cell Proliferation Assay (BrdU Assay)
Materials:
-
U2OS cells
-
This compound
-
BrdU Cell Proliferation Assay Kit
-
96-well plates
-
Plate reader
Procedure:
-
Seed U2OS cells in a 96-well plate.
-
Treat cells with various concentrations of this compound or DMSO control for the desired time.
-
Add BrdU to the wells and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fix the cells and detect BrdU incorporation using an anti-BrdU antibody conjugated to an enzyme, following the manufacturer's protocol.
-
Add the substrate and measure the colorimetric or fluorescent signal using a plate reader.
Protocol 4: Cell Migration Assay (Wound Healing Assay)
Materials:
-
U2OS cells
-
This compound
-
6-well plates
-
Pipette tips (p200)
-
Microscope with a camera
Procedure:
-
Seed U2OS cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or DMSO control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the area of the wound at each time point to quantify cell migration.
Protocol 5: Western Blot for NF-κB Pathway Activation
Materials:
-
U2OS cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat U2OS cells with this compound or DMSO for the desired time.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: Hypothesized signaling cascade initiated by this compound in U2OS cells.
Caption: A typical workflow for investigating this compound's effects on U2OS cells.
References
- 1. cytion.com [cytion.com]
- 2. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]
- 3. Expression of the mechanosensitive 2PK+ channel TREK-1 in human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of an Inhibitor for the TREK-1 Channel Targeting an Intermediate Transition State of Channel Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of Functional Heterodimers by TREK-1 and TREK-2 Two-pore Domain Potassium Channel Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking Two-Pore Domain Potassium Channel TREK-1 Inhibits the Activation of A1-Like Reactive Astrocyte Through the NF-κB Signaling Pathway in a Rat Model of Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blocking Two-Pore Domain Potassium Channel TREK-1 Inhibits the Activation of A1-Like Reactive Astrocyte Through the NF-κB Signaling Pathway in a Rat Model of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Assessment of ML204 (Potent TRPC4/5 Inhibitor)
A Note on the Target Compound: Initial searches for "ML191" in the context of the described in vitro assays predominantly yielded information on ML204 , a well-characterized and potent inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. The experimental methods detailed below are directly applicable to assessing the efficacy of ML204. It is highly probable that "this compound" was a typographical error in the initial query. Therefore, these application notes focus on the in vitro assessment of ML204.
Introduction
ML204 is a potent and selective small-molecule inhibitor of TRPC4 and TRPC5 channels.[1] These channels are non-selective cation channels that play crucial roles in various physiological processes, including calcium signaling, smooth muscle contractility, and neuronal function.[2] Dysregulation of TRPC4/5 channels has been implicated in several pathologies, making them attractive therapeutic targets. These application notes provide detailed protocols for assessing the in vitro efficacy of ML204, focusing on cell-based calcium influx assays and electrophysiological recordings.
Mechanism of Action and Signaling Pathway
ML204 directly blocks TRPC4 and TRPC5 channels, thereby inhibiting calcium influx into the cell.[3] The activation of TRPC4 channels can be initiated by G protein-coupled receptors (GPCRs) linked to the Gq/11 or Gi/o signaling pathways.[3] For instance, activation of the µ-opioid receptor (a Gi/o-coupled GPCR) by an agonist like DAMGO leads to the opening of TRPC4 channels and a subsequent increase in intracellular calcium.[3] ML204 acts to antagonize this process.
Quantitative Data Summary
The efficacy of ML204 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the response by 50%. The following table summarizes key in vitro efficacy data for ML204.
| Assay Type | Cell Line | Activation Method | Measured Parameter | IC50 Value (µM) | Selectivity | Reference |
| Calcium Influx Assay | HEK293 co-expressing TRPC4 and µ-opioid receptor | DAMGO (µ-opioid agonist) | Calcium Influx | 0.96 | ~19-fold vs. TRPC6 | [3] |
| Automated Electrophysiology | HEK293 expressing TRPC4 | GPCR stimulation | Ion Channel Current | 2.6 | - | [2][3] |
| Manual Patch Clamp | - | GPCR stimulation | Ion Channel Current | 2.6 | - | [3] |
Experimental Protocols
Cell-Based Calcium Influx Assay
This is a high-throughput method to assess the inhibitory activity of ML204 on TRPC4 channels.[3]
Objective: To measure the ability of ML204 to inhibit agonist-induced calcium influx in cells expressing TRPC4 channels.
Materials:
-
HEK293 cells stably co-expressing human TRPC4 and the µ-opioid receptor.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
DAMGO (agonist).
-
ML204 (test compound).
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FDSS).
Protocol:
-
Cell Plating: Seed the HEK293-TRPC4/µ-opioid receptor cells into 384-well plates at an appropriate density and incubate overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer (e.g., 4 µM Fluo-4 AM, 0.02% Pluronic F-127).
-
Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of ML204 (or vehicle control) to the wells.
-
Incubate for a short period (e.g., 10-20 minutes) at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a solution of DAMGO to all wells to achieve a final concentration that elicits a maximal or near-maximal response (ECmax).[4]
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known inhibitor, 100% inhibition).
-
Plot the normalized response against the logarithm of the ML204 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Electrophysiology (Patch-Clamp)
Electrophysiology provides a direct measure of ion channel activity and is considered a gold-standard for confirming the mechanism of action of channel inhibitors.[3]
Objective: To directly measure the effect of ML204 on TRPC4-mediated ion currents.
Materials:
-
HEK293 cells expressing TRPC4.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
Intracellular (pipette) solution.
-
Extracellular (bath) solution.
-
Agonist for TRPC4 activation (e.g., delivered via a perfusion system).
-
ML204.
Protocol:
-
Cell Preparation: Plate cells expressing TRPC4 on coverslips suitable for microscopy.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration:
-
Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit currents.
-
Perfuse the cell with an agonist to activate TRPC4 channels and record the resulting current.
-
-
Compound Application:
-
While continuously recording, perfuse the cell with a solution containing ML204 at a specific concentration.
-
Observe the change in the agonist-induced current.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after the application of ML204.
-
Calculate the percentage of inhibition for each concentration of ML204.
-
Construct a concentration-response curve to determine the IC50 value.
-
Selectivity and Counter-Screening
To ensure that ML204 is specific for TRPC4/5, it is essential to perform counter-screens against other related ion channels.
Protocol:
-
Repeat the primary assay (e.g., calcium influx) using cell lines that express other TRP channel isoforms (e.g., TRPC3, TRPC6, TRPV1, TRPM8).[4]
-
A significantly higher IC50 value in these counter-screens compared to the TRPC4 assay indicates selectivity. ML204 has shown good selectivity over other TRP channels, particularly TRPC6.[3]
Conclusion
The in vitro methods described in these application notes, particularly the cell-based calcium influx assay and electrophysiology, provide a robust framework for assessing the efficacy and mechanism of action of the TRPC4/5 inhibitor ML204. Consistent and reproducible data from these assays are crucial for the characterization of this and other similar compounds in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Anticancer Agents in Cancer Cell Line Research
A Note on Nomenclature: The compound "ML191" as specified in the query is not prominently documented in the available scientific literature. It is plausible that this may be a typographical error. This document presents detailed information on two distinct and well-researched compounds, I-191 (an anti-miR-191 oligonucleotide) and R191 (an IRAK1/4 inhibitor) , which are relevant to cancer cell line research and may be the intended subjects of the query.
Part 1: I-191 (Anti-miR-191 Oligonucleotide)
Application Notes
Introduction: MicroRNA-191 (miR-191) is recognized as an oncogenic microRNA, or "oncomiR," that is frequently overexpressed in a range of human cancers, including breast, colorectal, and hepatocellular carcinoma.[1][2] Elevated levels of miR-191 are associated with increased cell proliferation, migration, and resistance to apoptosis.[1][3] I-191 is a synthetic anti-miR oligonucleotide designed to specifically bind to and inhibit the function of endogenous miR-191, making it a promising candidate for cancer therapy.[1]
Mechanism of Action: I-191 functions by sequestering mature miR-191, which prevents it from binding to its target messenger RNAs (mRNAs). This action leads to the de-repression of miR-191 target genes, which often function as tumor suppressors. The restoration of their expression triggers downstream signaling pathways that collectively inhibit cancer cell growth and survival.[1] Key cellular processes affected by I-191 treatment include the induction of apoptosis through the upregulation of pro-apoptotic proteins and subsequent caspase activation.[1] In some contexts, miR-191 has been shown to regulate the Wnt/β-catenin and MAPK signaling pathways.[4][5]
Data Presentation: In Vitro Efficacy of I-191
The following table summarizes the 50% inhibitory concentration (IC50) values of an anti-miR-191 formulation in breast cancer cell lines.
| Cell Line | Compound Formulation | IC50 (µM) | Citation |
| MCF-7 | Anti-miR-191 loaded in stearylamine liposome | 37.10 | [6] |
| ZR-75-1 | Anti-miR-191 loaded in stearylamine liposome | 33.39 | [6] |
Experimental Protocols
1. Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the effect of I-191 on cancer cell viability.
-
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
I-191 (and appropriate delivery vehicle, e.g., liposomes)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[8][9]
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of I-191 in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing various concentrations of I-191 or a negative control.
-
Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8][10]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is for quantifying apoptosis in cancer cells treated with I-191.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in the cancer cell line by treating with I-191 for a specified time.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.[11]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.[12] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[15]
-
Visualizations
Caption: Signaling pathway of I-191 in cancer cells.
Caption: General experimental workflow for in vitro evaluation.
Part 2: R191 (IRAK1/4 Inhibitor)
Application Notes
Introduction: R191 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4.[16][17] These kinases are critical components of the MyD88-dependent signaling pathway, which is downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[16][18] Dysregulation of this pathway, often due to mutations like MYD88 L265P, is a key driver in several hematologic malignancies, including Waldenström's macroglobulinemia and activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL).[16]
Mechanism of Action: R191 exerts its anticancer effects by inhibiting the kinase activity of both IRAK1 and IRAK4.[19] This inhibition blocks the phosphorylation cascade initiated by TLR and IL-1R signaling.[20] Consequently, downstream activation of critical transcription factors such as NF-κB and signaling pathways like PI3K/Akt/mTOR is suppressed.[16][19] This leads to a reduction in cancer cell viability, induction of G0/G1 cell cycle arrest, and apoptosis.[16]
Data Presentation: In Vitro Efficacy of R191
The following table summarizes the in vitro potency of R191.
| Target/Assay | Cell Line/System | IC50/Potency | Citation |
| IRAK4 Kinase Activity | In vitro kinase assay | 3 nM | [16][17][21] |
| Cytokine Production | Primary cells (TLR/IL-1R induced) | < 50 nM | [16][17] |
| Cell Viability (72h) | BCWM.1 (Waldenström's) | ~ 1 µM | [19] |
| Cell Viability (72h) | MWCL-1 (Waldenström's) | ~ 2.5 µM | [19] |
Experimental Protocols
1. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cancer cells treated with R191.
-
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)[22][23]
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1-2 x 10^6 cells per sample.
-
Wash the cells with cold PBS and centrifuge to pellet.
-
Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while gently vortexing.[24][25]
-
Incubate the fixed cells on ice for at least 30 minutes or store at -20°C for later analysis.[24][26]
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[23]
-
Incubate for 30 minutes at room temperature in the dark.[22]
-
Analyze the samples by flow cytometry, measuring the DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
2. Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in protein expression and phosphorylation in R191-treated cells.
-
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRAK1, anti-IRAK1, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in ice-cold RIPA buffer.[27]
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in SDS sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[28][29]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[27]
-
Incubate the membrane with the primary antibody overnight at 4°C.[28][30]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.[27] Densitometry can be used to quantify changes in protein levels.
-
Visualizations
Caption: Signaling pathway of R191 in cancer cells.
Caption: General experimental workflow for in vitro evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. miR-191: an emerging player in disease biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | miR-191: an emerging player in disease biology [frontiersin.org]
- 4. MiR-191-5p alleviates microglial cell injury by targeting Map3k12 (mitogen-activated protein kinase kinase kinase 12) to inhibit the MAPK (mitogen-activated protein kinase) signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-191 regulates oral squamous cell carcinoma cells growth by targeting PLCD1 via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchhub.com [researchhub.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. kumc.edu [kumc.edu]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. R191 | Probechem Biochemicals [probechem.com]
- 18. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. oncotarget.com [oncotarget.com]
- 21. R191|R-191 [dcchemicals.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. vet.cornell.edu [vet.cornell.edu]
- 27. benchchem.com [benchchem.com]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 29. medium.com [medium.com]
- 30. CST | Cell Signaling Technology [cellsignal.com]
Measuring ML191 IC50 Values: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML191 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55), a novel cannabinoid receptor implicated in various physiological and pathological processes, including pain, inflammation, and cancer.[1][2] Determining the half-maximal inhibitory concentration (IC50) of this compound is a critical step in understanding its potency and in the development of GPR55-targeted therapeutics. This document provides detailed application notes and protocols for measuring the IC50 value of this compound, focusing on a robust and widely used functional assay.
Data Presentation
The potency of this compound as a GPR55 antagonist has been determined using functional assays. The following table summarizes the reported IC50 value for this compound.
| Compound | PubChem CID | Assay Type | Agonist Used | IC50 (µM) | Reference |
| This compound | 23612552 | GPR55 Antagonist β-arrestin Trafficking Assay | LPI (10 µM) | 1.08 ± 0.10 | [2] |
Signaling Pathway of GPR55 and Antagonism by this compound
GPR55 is a G protein-coupled receptor that, upon activation by an agonist such as lysophosphatidylinositol (LPI), initiates a downstream signaling cascade.[3][4] This typically involves the coupling to Gαq and Gα12/13 proteins.[5][6] Activation of these G proteins leads to the stimulation of phospholipase C (PLC) and RhoA pathways.[4][7] PLC activation results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration ([Ca2+]i).[3][7] The RhoA pathway can influence cytoskeletal rearrangement.[8] In some cellular contexts, GPR55 activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[2][9] this compound, as a GPR55 antagonist, non-competitively binds to the receptor and prevents the agonist-induced activation of these downstream signaling events.
Experimental Protocols
The following protocol describes a β-arrestin recruitment assay, a common functional assay used to determine the IC50 of GPR55 antagonists like this compound.[1][10] This assay measures the ability of a compound to inhibit the agonist-induced translocation of β-arrestin to the receptor.
Protocol: GPR55 Antagonist IC50 Determination using a β-Arrestin Recruitment Assay
1. Materials and Reagents:
-
Cell Line: A stable cell line co-expressing human GPR55 and a β-arrestin-GFP fusion protein (e.g., U2OS or CHO cells).[2][10]
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM).
-
GPR55 Agonist: Lysophosphatidylinositol (LPI) is a commonly used agonist. Prepare a stock solution in a suitable solvent (e.g., PBS with 0.1% BSA).
-
Cell Culture Medium: As recommended for the specific cell line.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
-
Assay Plates: 96-well or 384-well black, clear-bottom microplates suitable for imaging.
-
High-Content Imaging System: An automated fluorescence microscope capable of image acquisition and analysis.
2. Experimental Procedure:
-
Cell Seeding:
-
Trypsinize and count the GPR55/β-arrestin-GFP cells.
-
Seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from picomolar to micromolar to generate a full dose-response curve.
-
Include a vehicle control (DMSO at the same final concentration as in the highest this compound dilution) and a positive control (a known GPR55 antagonist, if available).
-
-
Assay Protocol:
-
Carefully remove the cell culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the diluted this compound or control compounds to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow the antagonist to bind to the receptor.
-
Prepare the agonist solution (LPI) in assay buffer at a concentration that elicits a submaximal response (EC80 is often used).[1]
-
Add the agonist solution to all wells except for the negative control wells (which receive only assay buffer).
-
Incubate the plate at 37°C for a time sufficient to induce β-arrestin translocation (e.g., 30-60 minutes). This time should be optimized in preliminary experiments.
-
-
Image Acquisition and Analysis:
-
Acquire images of the cells using a high-content imaging system. Use a filter set appropriate for GFP.
-
Use image analysis software to quantify the translocation of β-arrestin-GFP from the cytoplasm to the receptor at the plasma membrane. This is often measured as an increase in punctate fluorescence within the cell.
-
The software should be configured to identify individual cells and measure the intensity and distribution of the GFP signal.
-
3. Data Analysis and IC50 Calculation:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 * (1 - (Signal_this compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl))
-
Signal_this compound: The mean fluorescence intensity of puncta in cells treated with a specific concentration of this compound and the agonist.
-
Signal_NegativeControl: The mean fluorescence intensity of puncta in cells treated with vehicle and no agonist.
-
Signal_PositiveControl: The mean fluorescence intensity of puncta in cells treated with vehicle and the agonist.
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 value is the concentration of this compound that produces 50% inhibition of the agonist-induced response.
Experimental Workflow Diagram
Conclusion
This document provides a comprehensive guide for researchers to accurately determine the IC50 value of the GPR55 antagonist, this compound. The provided protocol for the β-arrestin recruitment assay is a robust method for functional screening and characterization of GPR55 ligands. Adherence to detailed experimental procedures and careful data analysis are crucial for obtaining reliable and reproducible IC50 values, which are essential for advancing the study of GPR55 and the therapeutic potential of its modulators.
References
- 1. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Physiology of GPR55 in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR55 - Wikipedia [en.wikipedia.org]
- 9. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
ML191: Application Notes and Protocols for G Protein-Coupled Receptor Functional Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ML191, a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55), in various functional assays. Detailed protocols for key experiments are provided to facilitate the characterization of GPR55 signaling and the screening of potential modulators.
Introduction to this compound
This compound is a small molecule antagonist of GPR55, a novel cannabinoid receptor implicated in various physiological processes, including pain sensation, inflammation, and bone biology. As a selective antagonist, this compound is an invaluable tool for elucidating the physiological roles of GPR55 and for the development of therapeutics targeting this receptor.
Quantitative Data Summary
The antagonist activity of this compound at GPR55 and its selectivity over other related receptors have been determined in several functional assays. The following table summarizes the key quantitative data.
| Compound | Assay | Target | Agonist | IC50 (µM) | Selectivity | Reference |
| This compound | β-Arrestin Recruitment | GPR55 | LPI (10 µM) | 1.08 ± 0.10 | >32 µM for CB1, CB2, GPR35 | [1] |
| This compound | ERK1/2 Phosphorylation | GPR55 | LPI | 0.328 | - | [2] |
| This compound | GPR55 Antagonist Screen | GPR55 | - | 0.160 | >100-fold vs GPR35, CB1, CB2 | [1] |
GPR55 Signaling Pathway
GPR55 is known to couple to Gαq and Gα13 proteins. Upon activation by an agonist such as lysophosphatidylinositol (LPI), GPR55 initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of the RhoA pathway, which in turn modulates the activity of downstream effectors like ROCK. These pathways ultimately influence cellular processes such as cell proliferation, migration, and apoptosis. This compound acts by blocking the initial agonist-induced activation of GPR55.
References
Troubleshooting & Optimization
ML191 solubility in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and use of ML191 in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous culture medium. What should I do?
A2: Precipitation upon dilution into aqueous solutions is common for hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your culture medium may be too high. Try using a lower concentration.
-
Increase the DMSO percentage (with caution): While a higher DMSO concentration can aid solubility, it can also be toxic to cells. It is crucial to keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.5%, and to run a vehicle control (media with the same percentage of DMSO without this compound) to assess its effect on your specific cell line.
-
Warm the culture medium: Gently warming the culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the culture medium immediately after adding the this compound stock solution.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: The final concentration of DMSO in cell culture should be kept to a minimum to avoid cytotoxicity. A concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, but it is always best to perform a toxicity test with a vehicle control for your specific cell line and experimental duration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. Use of sonication and gentle warming (up to 60°C) can aid in dissolution. |
| Precipitate forms in the culture medium after adding this compound stock. | The aqueous solubility of this compound has been exceeded. | See FAQ Q2 for detailed troubleshooting steps. The primary solution is to lower the final working concentration of this compound. |
| Inconsistent experimental results. | Degradation of this compound stock solution or uneven dispersion in culture medium. | Aliquot your this compound DMSO stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure thorough mixing when diluting the stock into the culture medium. |
| Observed cellular toxicity in the control group. | The final DMSO concentration is too high for the cell line. | Reduce the final DMSO concentration in your experiments. Perform a dose-response curve for DMSO on your cells to determine the maximum tolerable concentration. |
Quantitative Data Summary
The solubility of this compound in DMSO has been reported by various suppliers. It is important to note that the method of dissolution can significantly impact the achievable concentration.
| Solvent | Reported Solubility |
| DMSO | ≥ 5 mg/mL |
| DMSO (with sonication and warming to 60°C) | 125 mg/mL (309.81 mM) |
| Culture Media | Insoluble (requires a co-solvent like DMSO for working solutions) |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 403.47 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, you would need 4.035 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of sterile DMSO to the vial.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If the compound does not readily dissolve, sonicate the vial for 5-10 minutes or gently warm it in a water bath at a temperature up to 60°C with intermittent vortexing.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol for Preparing a Working Solution of this compound in Cell Culture Media
Materials:
-
10 mM this compound in DMSO stock solution
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM this compound DMSO stock solution needed to achieve the desired final concentration in your culture medium. For example, to make 10 mL of a 10 µM working solution, you would need 10 µL of the 10 mM stock.
-
Ensure that the final concentration of DMSO in the culture medium is below the toxic level for your cells (typically <0.5%).
-
Add the calculated volume of the this compound stock solution to the pre-warmed culture medium.
-
Immediately vortex the solution to ensure that the compound is evenly dispersed and to minimize the risk of precipitation.
-
Use the freshly prepared working solution for your cell-based assays.
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing this compound solutions.
This compound Signaling Pathway
This compound is an antagonist of the G-protein coupled receptor 55 (GPR55). The endogenous ligand for GPR55 is lysophosphatidylinositol (LPI). Activation of GPR55 by LPI initiates a signaling cascade that includes the activation of the small GTPase RhoA and the subsequent phosphorylation of extracellular signal-regulated kinase (ERK1/2). This compound blocks this pathway by inhibiting GPR55.
Caption: GPR55 signaling pathway and this compound inhibition.
Technical Support Center: Optimizing ML191 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ML191 in cell-based assays, with a specific focus on its effects on the TREK-1 potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily known as a potent and selective antagonist of the G-protein coupled receptor 55 (GPR55). It has been shown to inhibit lysophosphatidylinositol (LPI)-induced GPR55 signaling, leading to a reduction in the phosphorylation of downstream targets like ERK1/2. Additionally, emerging research suggests that this compound may have off-target effects, including the modulation of two-pore domain potassium (K2P) channels like TREK-1.
Q2: What is the relevance of TREK-1 inhibition in a cellular context?
A2: TREK-1 (TWIK-related potassium channel-1) is a mechanosensitive potassium channel that plays a crucial role in regulating cellular excitability, particularly in neurons.[1] Inhibition of TREK-1 leads to membrane depolarization, which can increase neuronal firing and modulate neurotransmitter release.[2] This makes TREK-1 a potential therapeutic target for conditions like depression and neurodegenerative diseases.
Q3: What is a recommended starting concentration range for this compound in a TREK-1 cell-based assay?
A3: For a novel application of a compound like this compound on a target such as TREK-1, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad starting range, typically from 10 nM to 100 µM, is recommended.[3] This allows for the characterization of the full concentration-response curve and the determination of key parameters like the half-maximal inhibitory concentration (IC50).
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To maintain stability and prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C, protected from light.[3] For experiments, fresh dilutions should be prepared in the appropriate cell culture medium.
Q5: What is the maximum permissible DMSO concentration in my cell-based assay?
A5: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines.[3] It is essential to include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in all experiments to account for any effects of the solvent.
Troubleshooting Guides
Issue 1: No observable effect of this compound on TREK-1 activity.
| Possible Cause | Recommended Solution |
| Concentration is too low. | Test a higher concentration range of this compound, up to 100 µM. Ensure that the dose-response curve reaches a plateau. |
| Compound instability. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the cells. |
| Insensitive cell line or assay. | Confirm that your chosen cell line expresses functional TREK-1 channels at a sufficient level. This can be verified by RT-PCR, Western blot, or by using a known TREK-1 activator or inhibitor as a positive control. |
| Assay methodology. | Ensure the assay conditions are optimal for detecting TREK-1 activity. For instance, in a thallium flux assay, the concentration of thallium and the loading time of the fluorescent dye are critical parameters. |
Issue 2: High levels of cell death observed at all tested concentrations of this compound.
| Possible Cause | Recommended Solution |
| Compound-induced cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT, LDH, or a live/dead stain) to determine the cytotoxic concentration range of this compound for your specific cell line.[5][6] Use concentrations below the cytotoxic threshold for your functional assays. |
| Off-target effects. | At higher concentrations, this compound may have off-target effects that lead to cytotoxicity. If possible, use a structurally different TREK-1 inhibitor to confirm that the observed phenotype is due to TREK-1 inhibition and not an off-target effect of this compound. |
| Solvent toxicity. | Ensure the final DMSO concentration is not exceeding 0.1%. High concentrations of DMSO can be toxic to cells.[3] |
Quantitative Data
While a specific IC50 value for this compound on TREK-1 is not yet published, the following table provides IC50 values for other known TREK-1 inhibitors to serve as a reference for expected potency.
| Compound | Target | Assay Type | Cell Line | IC50 Value |
| Fluoxetine | TREK-1 | Electrophysiology | Not specified | 19 µM |
| Norfluoxetine | TREK-1 | Electrophysiology | Not specified | 9 µM |
| SID1900 | TREK-1 | Not specified | Not specified | ~30 µM |
| Amlodipine | bTREK-1 | Electrophysiology | Bovine adrenal zona fasciculata (AZF) cells | 0.43 µM |
| Niguldipine | bTREK-1 | Electrophysiology | Bovine adrenal zona fasciculata (AZF) cells | 0.75 µM |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound on TREK-1 using a Thallium Flux Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on TREK-1 channels using a fluorescence-based thallium flux assay.
Materials:
-
HEK293 cells stably expressing human TREK-1
-
This compound
-
Known TREK-1 inhibitor (e.g., Fluoxetine) as a positive control
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Stimulus buffer (containing a TREK-1 activator like arachidonic acid, if necessary to enhance baseline activity)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the TREK-1 expressing HEK293 cells into the microplate at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the thallium-sensitive fluorescent dye according to the manufacturer's instructions (typically 1-2 hours at room temperature).
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 nM to 100 µM. Also, prepare solutions for the vehicle control (DMSO in assay buffer) and a positive control inhibitor.
-
Compound Addition: Add the diluted this compound, vehicle, or positive control to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Thallium Flux Measurement: Place the plate in the fluorescence plate reader. Add the stimulus buffer (if used) followed by the thallium-containing buffer. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the rate of thallium influx for each well. Normalize the data to the vehicle control (100% activity) and a maximal inhibition control (0% activity). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessing this compound Cytotoxicity using the MTT Assay
This protocol describes how to evaluate the cytotoxicity of this compound in a neuronal cell line (e.g., SH-SY5Y) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]
Materials:
-
SH-SY5Y neuroblastoma cells
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to your functional assays (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the cytotoxic concentration range.
Visualizations
Caption: Signaling pathways regulating TREK-1 channel activity.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. TREK-1, a K+ channel involved in neuroprotection and general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Sequential phosphorylation mediates receptor- and kinase-induced inhibition of TREK-1 background potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TREK-1 in the heart: Potential physiological and pathophysiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ML191 Instability in Experiments
Welcome to the technical support center for ML191. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues that may arise during experiments with the GPR55 antagonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). Its primary mechanism of action is to inhibit GPR55 signaling induced by lysophosphatidylinositol (LPI), a native ligand for the receptor. This inhibition prevents the downstream activation of signaling pathways, including the phosphorylation of ERK1/2.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C.[1][3] Stock solutions, typically prepared in DMSO, should also be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: What is the solubility of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 5 mg/mL.[1][4] It is poorly soluble in aqueous solutions.
Q4: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. What is happening and how can I prevent this?
A4: This is a common issue known as "salting out" or "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it is less soluble. To prevent this, it is recommended to perform serial dilutions of the DMSO stock in pre-warmed (37°C) cell culture medium. Adding the compound dropwise while gently vortexing can also help. It is also crucial to ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.5%) to avoid both compound precipitation and cellular toxicity.
Q5: My experimental results with this compound are inconsistent. What are some potential causes?
A5: Inconsistent results can stem from several factors:
-
Compound Instability: Ensure proper storage of both the powder and stock solutions. Degradation can occur with improper storage or multiple freeze-thaw cycles.
-
Precipitation: As discussed in Q4, precipitation of this compound in your experimental setup will lead to a lower effective concentration and thus, variable results. Visually inspect your media for any precipitate.
-
Cell Health and Passage Number: Use healthy cells at a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered responses.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all experiments, including vehicle controls.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture media after adding this compound.
-
Inconsistent or lower-than-expected biological activity.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to rapidly precipitate. | Perform a serial dilution of the this compound DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| High Final Concentration | The final concentration of this compound in the media may exceed its aqueous solubility limit. | Decrease the final working concentration of this compound. If a high concentration is necessary, consider using a formulation with a solubilizing agent, if compatible with your experimental system. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require making a more dilute stock solution in DMSO. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes. | If possible, try a different basal media formulation. |
Issue 2: Inconsistent or No Inhibition of GPR55 Signaling
Symptoms:
-
Lack of a dose-dependent inhibitory effect on LPI-induced signaling (e.g., ERK1/2 phosphorylation).
-
High variability between replicate experiments.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| This compound Degradation | Improper storage or handling of this compound can lead to its degradation and loss of activity. | Store this compound powder and DMSO stock solutions at the recommended temperatures. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Suboptimal Assay Conditions | The concentration of the agonist (LPI), the incubation time with this compound, or the cell density may not be optimal for observing inhibition. | Optimize assay parameters by performing a dose-response curve for LPI to determine an EC50 or EC80 concentration for stimulation. Titrate the incubation time with this compound to ensure sufficient time for target engagement. Ensure a consistent and optimal cell density for your assay. |
| Cellular Health | Unhealthy or senescent cells may exhibit altered signaling responses. | Use cells with a low passage number and ensure they are in a logarithmic growth phase. Regularly check for mycoplasma contamination. |
| Off-Target Effects | At high concentrations, small molecule inhibitors can exhibit off-target effects that may mask the intended inhibitory activity or cause cellular toxicity. | Use the lowest effective concentration of this compound possible. Include appropriate controls, such as a structurally unrelated GPR55 antagonist, to confirm that the observed effects are specific to GPR55 inhibition. |
Signaling Pathways and Experimental Workflows
GPR55 Signaling Pathway
Upon activation by an agonist like LPI, GPR55 couples to G proteins of the Gq and G12/13 families. This initiates a downstream signaling cascade involving the activation of RhoA and Phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3), which triggers the release of calcium from intracellular stores. In some cellular contexts, this signaling cascade can also lead to the phosphorylation of ERK1/2. This compound, as a GPR55 antagonist, blocks these downstream signaling events.
Caption: GPR55 Signaling Pathway activated by LPI and inhibited by this compound.
Experimental Workflow: Troubleshooting this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation issues.
Key Experimental Protocol
Inhibition of LPI-Induced ERK1/2 Phosphorylation Assay
This protocol details the steps to assess the inhibitory effect of this compound on LPI-induced ERK1/2 phosphorylation in a cell-based assay using Western blotting.
Materials:
-
Cells expressing GPR55 (e.g., HEK293-GPR55)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Serum-free cell culture medium
-
This compound (powder and/or DMSO stock)
-
LPI (agonist)
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Plating:
-
Culture GPR55-expressing cells in appropriate media.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
-
Serum Starvation:
-
Aspirate the growth medium and wash the cells once with serum-free medium.
-
Add serum-free medium to each well and incubate for 12-24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the this compound dilutions to the corresponding wells. Include a vehicle control (DMSO only).
-
Incubate for the desired pre-treatment time (e.g., 30-60 minutes).
-
-
LPI Stimulation:
-
Add LPI to the wells at a final concentration that elicits a submaximal response (e.g., EC80) to allow for the observation of inhibition. Include a negative control well with no LPI stimulation.
-
Incubate for the optimal stimulation time for ERK1/2 phosphorylation (typically 5-15 minutes, should be determined empirically).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing for Total ERK1/2:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total ERK1/2.
-
Incubate the membrane with a stripping buffer.
-
Wash and block the membrane again.
-
Incubate with the anti-total-ERK1/2 primary antibody.
-
Repeat the secondary antibody and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized data to determine the inhibitory effect of this compound.
-
References
ML191 cytotoxicity and how to mitigate it
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential cytotoxicity of ML191, a GPR55 antagonist, and strategies to mitigate these effects during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that functions as an antagonist of the G-protein coupled receptor 55 (GPR55). By blocking GPR55, this compound can inhibit downstream signaling pathways that are activated by the receptor's endogenous ligand, lysophosphatidylinositol (LPI).
Q2: Can this compound be cytotoxic to cells in culture?
Yes, like many small molecule inhibitors, this compound can exhibit cytotoxicity. The extent of this toxicity is often dependent on the concentration used, the cell type, and the duration of exposure. It is crucial to determine the optimal, non-toxic concentration for your specific experimental setup.
Q3: What are the potential causes of this compound-induced cytotoxicity?
The cytotoxic effects of this compound can stem from several factors:
-
On-target effects: GPR55 signaling can play a role in cell survival and proliferation in certain cell types. Antagonizing this pathway with this compound could, therefore, lead to cell death.[1][2]
-
Off-target effects: At higher concentrations, this compound may bind to and inhibit other cellular targets besides GPR55, leading to unintended toxicity.[3] Off-target effects are a known concern for small molecule inhibitors.
-
Concentration-dependent toxicity: Exceeding the optimal concentration range can lead to non-specific effects and cytotoxicity.[4]
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Cell line sensitivity: Different cell lines can have varying sensitivities to this compound based on their expression levels of GPR55 and their reliance on its signaling pathways.
Q4: How do I determine the optimal, non-toxic concentration of this compound for my experiments?
It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for GPR55 antagonism and the cytotoxic concentration 50 (CC50) for your specific cell line. An ideal starting point is to test a wide range of concentrations, including those below and above the reported IC50 values for GPR55-related activity.
Troubleshooting Guide
Issue: High levels of cell death observed after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Inhibitor concentration is too high | Perform a dose-response curve to identify the optimal, non-toxic concentration for your cell line. Start with a broad range of concentrations. |
| Prolonged exposure to the inhibitor | Reduce the incubation time. Determine the minimum time required to achieve the desired antagonism of GPR55. |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control. |
| Cell line is particularly sensitive | Consider using a more robust cell line if appropriate for your research question. Otherwise, perform extensive optimization of concentration and exposure time. |
| Off-target effects | If cytotoxicity occurs at concentrations where GPR55 is not the intended target, consider the possibility of off-target effects. Lowering the concentration is the first step. If the issue persists, you may need to consider alternative GPR55 antagonists. |
| Compound degradation or impurity | Ensure you are using a high-purity compound from a reputable supplier. Improper storage can also lead to degradation. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count your cells. b. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. b. Create a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control. c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours. b. Add the solubilization solution to dissolve the formazan (B1609692) crystals. c. Read the absorbance at the appropriate wavelength (e.g., 570 nm).[5]
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the this compound concentration to determine the CC50 value.
Signaling Pathways and Visualization
GPR55 Signaling and Potential Points of this compound-Induced Cytotoxicity
GPR55 activation is known to stimulate several downstream signaling pathways, including those involving RhoA, PLC, and ERK.[6][7][8] The specific outcome, such as proliferation or apoptosis, can be cell-type and ligand-dependent.[1][9] this compound, as an antagonist, would block these pathways. If a particular cell line relies on basal GPR55 signaling for survival, antagonism by this compound could trigger apoptosis.
Caption: GPR55 signaling cascade and the inhibitory action of this compound.
Troubleshooting Workflow for Unexpected Cytotoxicity
This workflow provides a logical sequence of steps to diagnose the root cause of unexpected cell death when using this compound.
Caption: A step-by-step guide to troubleshooting this compound cytotoxicity.
References
- 1. The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regulation in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Concentration-dependent Toxicity after Subcutaneous Administration of Meloxicam to C57BL/6N Mice (Mus musculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
determining the optimal working concentration of ML191
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal working concentration of ML191, a selective GPR55 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the G protein-coupled receptor 55 (GPR55).[1] It functions by blocking the signaling pathways activated by GPR55 agonists, such as lysophosphatidylinositol (LPI).[1][2] The primary signaling cascade initiated by GPR55 involves the Gα13 subunit of the G protein, which in turn activates RhoA kinase (ROCK). This leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium levels and the activation of downstream transcription factors such as NF-κB, NFAT, and CREB.[3][4][5]
Q2: What is a good starting concentration for this compound in a cell-based assay?
Based on published data, a starting concentration range of 100 nM to 10 µM is recommended for most cell-based assays. This compound has a reported EC50 of 1.076 µM in U2OS cells overexpressing GPR55 in a β-arrestin recruitment assay and an IC50 of 328 nM for the inhibition of LPI-induced ERK1/2 phosphorylation.[1] A concentration of 30 µM has been used to inhibit receptor-dependent translocation of PKCβII. However, the optimal concentration will be cell-type and assay-dependent.
Q3: Is this compound known to be cytotoxic?
While specific cytotoxicity data for this compound is not extensively reported, a similar thienopyrimidine-based GPR55 antagonist showed no cytotoxicity up to 10 µM in an XTT cell viability assay.[6] It is crucial to perform a cytotoxicity assay with your specific cell line to determine the non-toxic concentration range of this compound before proceeding with functional assays.
Q4: How should I prepare and store this compound?
This compound is typically provided as a solid. For stock solutions, it is recommended to dissolve it in a suitable solvent like DMSO. Store the stock solution at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium to the desired concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Experimental Protocols
Determining the Optimal Working Concentration of this compound
This protocol outlines a two-stage process to determine the optimal, non-toxic working concentration of this compound for your specific cell-based assay.
Stage 1: Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the concentration range of this compound that is not toxic to your cells.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a positive control for cell death if available.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.
-
Incubation: Incubate the plate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the this compound concentration to determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability). This will be your maximum concentration for the dose-response experiment.
Stage 2: Dose-Response Experiment (Functional Assay)
This experiment will determine the effective concentration range of this compound for inhibiting GPR55 signaling in your specific assay. The example below uses the inhibition of LPI-induced ERK1/2 phosphorylation as the readout.
Materials:
-
Your mammalian cell line expressing GPR55
-
Serum-free cell culture medium
-
This compound stock solution
-
GPR55 agonist (e.g., Lysophosphatidylinositol - LPI)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against phospho-ERK1/2 and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in appropriate culture plates. Once they reach the desired confluency, serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.
-
This compound Pre-treatment: Prepare a serial dilution of this compound in serum-free medium, with concentrations ranging up to the maximum non-toxic concentration determined in Stage 1. Pre-incubate the cells with the this compound dilutions for 30-60 minutes. Include a vehicle control.
-
Agonist Stimulation: Stimulate the cells with a pre-determined EC50 or EC80 concentration of a GPR55 agonist (e.g., LPI) for a short period (e.g., 5-15 minutes). Include a non-stimulated control.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Perform SDS-PAGE and Western blotting to detect the levels of phospho-ERK1/2 and total ERK1/2.
-
Data Analysis: Quantify the band intensities. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized phospho-ERK1/2 levels against the log of the this compound concentration to generate a dose-response curve. Calculate the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the agonist-induced response. The optimal working concentration for your experiments will typically be in the range of the IC50 to 10x IC50, ensuring it is below the cytotoxic threshold.
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| EC50 | 1.076 µM | GPR55 antagonist activity in a β-arrestin recruitment assay using U2OS cells overexpressing GPR55. | [1] |
| IC50 | 328 nM | Inhibition of LPI-induced ERK1/2 phosphorylation. | [1] |
| Effective Concentration | 30 µM | Inhibition of receptor-dependent translocation of PKCβII. | |
| Cytotoxicity of a similar compound | No cytotoxicity up to 10 µM | XTT cell viability assay on a thienopyrimidine-based GPR55 antagonist. | [6] |
Visualizations
Caption: GPR55 Signaling Pathway and Point of this compound Inhibition.
Caption: Workflow for Determining Optimal this compound Concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells in the cytotoxicity assay. | - Uneven cell seeding.- Edge effects in the 96-well plate. | - Ensure a single-cell suspension before seeding and mix gently.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No inhibition of agonist-induced signaling in the dose-response experiment. | - this compound concentration is too low.- Cells do not express functional GPR55.- Agonist concentration is too high. | - Increase the concentration range of this compound, ensuring it remains below the cytotoxic level.- Confirm GPR55 expression via qPCR or Western blot.- Perform an agonist dose-response curve to determine the EC50 and use a concentration around the EC80 for inhibition studies. |
| Inconsistent results in the functional assay. | - this compound degradation.- Variation in cell passage number or confluency. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment. |
| Basal (unstimulated) signaling is too high. | - Presence of GPR55 agonists in the serum.- Autocrine signaling. | - Ensure adequate serum starvation before the experiment.- Wash cells thoroughly with serum-free medium before adding this compound and the agonist. |
| This compound appears to have an agonistic effect. | - Off-target effects at high concentrations.- Cell line-specific responses. | - Re-evaluate the cytotoxicity and use lower, more specific concentrations.- Test in a different cell line known to express GPR55 to confirm the antagonist effect. |
References
- 1. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
issues with ML191 precipitation in aqueous solutions
Welcome to the technical support center for ML191. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when working with the GPR55 antagonist, this compound, particularly concerning its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55).[1] It functions by inhibiting GPR55 signaling induced by agonists such as lysophosphatidylinositol (LPI).[2][3] this compound has been shown to inhibit the LPI-induced phosphorylation of ERK1/2 and the translocation of PKCβII, key events in the GPR55 signaling cascade.[2][3]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer (e.g., PBS, cell culture media). Why is this happening?
This is a common issue with many small molecule inhibitors, including this compound. The precipitation is due to the low aqueous solubility of the compound. This compound is readily soluble in organic solvents like DMSO, but its solubility dramatically decreases when diluted into a predominantly aqueous environment.[2][4] When the concentration of this compound in the final aqueous solution exceeds its solubility limit, it will precipitate out of solution.
Q3: How should I prepare my this compound stock and working solutions to avoid precipitation?
To minimize precipitation, it is crucial to follow a proper dilution protocol.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. Vendor data indicates a solubility of up to 5 mg/mL in DMSO.[2][4]
-
Working Solution: To prepare your final working solution, perform a serial dilution of the DMSO stock into your pre-warmed (37°C) aqueous buffer or cell culture medium. It is critical to add the DMSO stock to the aqueous solution while vortexing to ensure rapid and even dispersion. The final concentration of DMSO in your cell-based assays should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.
Q4: What are the recommended working concentrations for this compound in cell-based assays?
The optimal working concentration of this compound will depend on the specific assay and cell type. However, based on published data, here are some guiding values:
-
EC50 for inhibition of LPI-induced GPR55 signaling: 1.076 µM in U2OS cells overexpressing GPR55.[2][3]
-
IC50 for inhibition of LPI-induced ERK1/2 phosphorylation: 328 nM.[2][3]
-
Concentration for inhibition of receptor-dependent PKCβII translocation: 30 µM.[2][3]
A good starting point for most experiments would be to perform a dose-response curve ranging from 100 nM to 10 µM.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its aqueous solubility limit. | - Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous buffer. - Perform a serial dilution, adding the this compound stock to the pre-warmed aqueous buffer while vortexing. - Ensure the final DMSO concentration is as low as possible while maintaining solubility. |
| Cloudy or hazy appearance of the final working solution | Micro-precipitation of this compound. | - Briefly sonicate the final working solution to aid in dissolution. - Prepare fresh working solutions immediately before each experiment. - Consider using a small amount of a biocompatible surfactant, such as Pluronic F-127 or Tween 80, in your final buffer, but be sure to test for any effects on your cells first. |
| Inconsistent or non-reproducible experimental results | Incomplete dissolution or precipitation of this compound during the experiment. | - Ensure your stock solution is completely dissolved before making dilutions. - Prepare fresh working solutions for each experiment and use them immediately. - Visually inspect your working solutions for any signs of precipitation before adding them to your cells. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₂₅N₃O₃ | [2] |
| Molecular Weight | 403.5 g/mol | [2] |
| Solubility in DMSO | 5 mg/mL | [2][4] |
| EC₅₀ (LPI-induced GPR55 signaling) | 1.076 µM | [2][3] |
| IC₅₀ (LPI-induced ERK1/2 phosphorylation) | 328 nM | [2][3] |
Experimental Protocols & Visualizations
GPR55 Signaling Pathway
The following diagram illustrates the GPR55 signaling pathway that is antagonized by this compound. Upon activation by an agonist like LPI, GPR55 couples to Gαq and Gα12/13 proteins. This initiates a downstream cascade involving the activation of Phospholipase C (PLC) and RhoA, leading to an increase in intracellular calcium and the activation of the ERK1/2 signaling pathway. This compound blocks these downstream effects by preventing the initial activation of GPR55.
References
how to control for ML191 non-specific binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML191, a selective antagonist of the G protein-coupled receptor 55 (GPR55). This guide will help you control for non-specific binding and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective antagonist for the G protein-coupled receptor 55 (GPR55). It is a piperidine-substituted 1,3,4-oxadiazol-2-one. It is used in research to investigate the physiological and pathological roles of GPR55.
Q2: What are the known off-targets for this compound?
This compound has been shown to be highly selective for GPR55 over other related receptors, including GPR35 and the cannabinoid receptors CB1 and CB2. However, comprehensive off-target screening against a broad panel of receptors is recommended to fully characterize its specificity in your experimental system.
Q3: What are common causes of non-specific binding in experiments with small molecules like this compound?
Non-specific binding can arise from several factors:
-
Hydrophobic and Ionic Interactions: Small molecules can non-specifically adhere to plasticware (e.g., microplates, pipette tips) and other surfaces through hydrophobic or ionic interactions.
-
Binding to Unintended Proteins: this compound could interact with other proteins in your sample, leading to off-target effects.
-
High Compound Concentration: Using concentrations of this compound that are too high can lead to an increase in non-specific binding.
Q4: How can I minimize non-specific binding of this compound to experimental plasticware?
To reduce non-specific adsorption of this compound to plastic surfaces, consider the following:
-
Use low-adsorption microplates and pipette tips.
-
Include a carrier protein, such as Bovine Serum Albumin (BSA), in your assay buffers. BSA can help to block non-specific binding sites on plastic surfaces.[1][2][3]
-
Consider using silane-coated plasticware, which can reduce hydrophobic interactions.[4]
Troubleshooting Guide: Controlling for this compound Non-Specific Binding
This guide provides a systematic approach to identifying and mitigating non-specific binding of this compound in your experiments.
Problem 1: High background signal or inconsistent results in biochemical assays.
Possible Cause: Non-specific binding of this compound to assay components or unintended protein targets.
Solutions:
-
Incorporate proper controls:
-
No-target control: Use cells or a lysate that does not express GPR55 to determine the level of background signal due to off-target effects.
-
Vehicle control: Always include a control with the vehicle (e.g., DMSO) used to dissolve this compound at the same final concentration as in your experimental wells.
-
Positive control: Use a known GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI) to ensure the assay is working correctly.
-
-
Optimize this compound concentration: Perform a dose-response curve to determine the optimal concentration of this compound that gives a specific effect with minimal background.
-
Use a structurally distinct GPR55 antagonist: If available, use another GPR55 antagonist with a different chemical scaffold to confirm that the observed effects are due to GPR55 inhibition and not a scaffold-specific off-target effect.
-
Add blocking agents: Include 0.1-1% BSA in your assay buffer to reduce non-specific binding to proteins and plasticware.[1][2][3]
Problem 2: Unexpected cellular phenotypes observed in cell-based assays.
Possible Cause: Off-target effects of this compound on other signaling pathways.
Solutions:
-
Perform counter-screening: Test this compound against a panel of related receptors (e.g., other GPCRs) to identify potential off-target interactions.
-
Rescue experiments: If this compound produces a phenotype, try to rescue it by overexpressing GPR55 or by adding an excess of a GPR55 agonist.
-
Use siRNA/shRNA knockdown of GPR55: Confirm that the effect of this compound is lost in cells where GPR55 expression has been silenced.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds.
| Compound | Target | Assay Type | Cell Line | Potency (IC50/EC50) | Selectivity |
| This compound | GPR55 | β-arrestin recruitment | U2OS | IC50: 1.076 µM | >100-fold vs GPR35, CB1, CB2 |
| This compound | GPR55 | ERK1/2 Phosphorylation | U2OS | IC50: 328 nM | >100-fold vs GPR35, CB1, CB2 |
| ML192 | GPR55 | β-arrestin recruitment | CHO | IC50: 1.08 µM | >45-fold vs GPR35, CB1, CB2 |
| ML193 | GPR55 | β-arrestin recruitment | CHO | IC50: 221 nM | >27-fold vs CB1, >145-fold vs GPR35, CB2 |
| LPI | GPR55 | β-arrestin recruitment | U2OS | EC50: 1.2 µM | Endogenous agonist |
GPR55 Signaling Pathway
Activation of GPR55 by an agonist like LPI initiates a signaling cascade involving Gq and G12/13 proteins. This leads to the activation of RhoA and Phospholipase C (PLC), resulting in increased intracellular calcium and activation of downstream effectors like ERK1/2 and transcription factors (NFAT, NF-κB, CREB). This compound acts as an antagonist, blocking these downstream effects.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols with ML191
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing ML191 in their experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the successful application of this potent S1P5 and GPR55 antagonist.
Troubleshooting Guide
Encountering issues in your experiments with this compound? This guide addresses common problems and offers practical solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Compound Activity | - Improper Storage: this compound may have degraded due to incorrect storage conditions. - Inaccurate Concentration: Errors in calculating or preparing the stock solution and dilutions. - Low Cell Receptor Expression: The cell line used may not express sufficient levels of S1P5 or GPR55. - Solubility Issues: this compound may not be fully dissolved in the assay buffer. | - Storage: Store this compound as a solid at -20°C for long-term storage (≥ 4 years) and at 0-4°C for short-term use. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] - Concentration Verification: Double-check all calculations and ensure accurate pipetting. Prepare fresh dilutions for each experiment. - Receptor Expression Analysis: Confirm S1P5 and/or GPR55 expression in your cell line using qPCR, Western blot, or flow cytometry. - Enhance Solubility: this compound is soluble in DMSO (5 mg/ml).[3] Prepare a concentrated stock in DMSO and then dilute it in your aqueous assay buffer. Ensure the final DMSO concentration is low and consistent across all experimental conditions, including controls. |
| High Background Signal | - Non-specific Binding: this compound may be interacting with other cellular components. - Assay Artifacts: The detection reagents may be contributing to the background signal. | - Optimize Compound Concentration: Perform a dose-response curve to determine the optimal concentration of this compound that yields a specific signal with minimal background. - Include Proper Controls: Use vehicle-only (e.g., DMSO) controls to determine the baseline background signal. - Review Assay Protocol: Ensure all washing steps are performed thoroughly to remove unbound reagents. |
| Cell Viability Issues | - Cytotoxicity: High concentrations of this compound or the vehicle (DMSO) may be toxic to the cells. | - Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound and the vehicle. - Lower Concentrations: Use the lowest effective concentration of this compound and maintain a low final concentration of the vehicle (typically ≤ 0.5%). |
| Variability Between Experiments | - Inconsistent Cell Conditions: Variations in cell passage number, confluency, or health can affect results. - Assay Timing: Inconsistent incubation times can lead to variability. - Reagent Preparation: Freshly prepare all reagents and solutions for each experiment. | - Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment. - Precise Timing: Adhere strictly to the incubation times specified in the protocol. - Consistent Reagent Handling: Prepare fresh reagents and use consistent preparation methods for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 5 (S1P5) and the G Protein-Coupled Receptor 55 (GPR55).[4][5]
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to have high selectivity for GPR55 over the cannabinoid receptors CB1 and CB2, as well as GPR35.[4] However, as with any small molecule inhibitor, it is good practice to assess potential off-target effects in your specific experimental system, for instance, by using a structurally unrelated antagonist for the same target to confirm phenotypes.
Q3: What are the recommended storage and solubility conditions for this compound?
A3: For long-term storage, this compound should be kept as a solid at -20°C.[2] It is soluble in DMSO at a concentration of 5 mg/ml.[3] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[1]
Q4: In which signaling pathways is this compound expected to have an effect?
A4: As an antagonist of S1P5 and GPR55, this compound is expected to inhibit the downstream signaling pathways of these receptors.
-
S1P5 signaling: S1P5 couples primarily to Gαi, which can lead to the inhibition of adenylyl cyclase and regulation of Rho and Rac GTPases, impacting cell migration and proliferation.[6][7]
-
GPR55 signaling: GPR55 activation leads to the coupling of Gq, G12, and G13 proteins. This initiates downstream signaling through RhoA, phospholipase C (PLC), and subsequent calcium mobilization and activation of the ERK1/2 pathway.[8][9][10][11]
Q5: Can this compound be used in in vivo studies?
A5: While the provided information focuses on in vitro applications, the suitability for in vivo studies would depend on its pharmacokinetic and pharmacodynamic properties, which would require further investigation. A related compound from the same discovery effort was shown to be orally active and brain-penetrant, suggesting that this compound might have potential for in vivo use, but this needs to be experimentally determined.[5]
Quantitative Data
The following table summarizes the reported potency of this compound in various assays.
| Target | Assay Type | Cell Line | Parameter | Value | Reference |
| GPR55 | β-arrestin Recruitment | U2OS | IC50 | 1.076 µM | [1][3] |
| GPR55 | ERK1/2 Phosphorylation | U2OS | IC50 | 328 nM | [1][3] |
| GPR55 | PKCβII Translocation | HEK293 | Inhibition at 30 µM | Yes | [1][3] |
| GPR55 | β-arrestin Trafficking | U2OS | IC50 | 1.08 ± 0.03 µM | [12] |
| GPR55 | LPI-mediated ERK1/2 Phosphorylation | U2OS | IC50 | 0.4 ± 0.1 µM | [12] |
| S1P5 | Calcium Mobilization | CHO | IC50 | Not explicitly reported, but identified as a potent antagonist | [5] |
Experimental Protocols
ERK1/2 Phosphorylation Assay
This protocol is designed to measure the inhibitory effect of this compound on agonist-induced ERK1/2 phosphorylation.
Materials:
-
Cells expressing S1P5 or GPR55 (e.g., U2OS-GPR55)
-
This compound
-
Agonist for the target receptor (e.g., LPI for GPR55)
-
Cell culture medium
-
Serum-free medium
-
Lysis buffer
-
Phospho-ERK1/2 and Total ERK1/2 antibodies
-
Detection reagents (e.g., HTRF, ELISA kit)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for at least 4 hours to reduce basal ERK1/2 phosphorylation.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Agonist Stimulation: Add the agonist at a predetermined EC80 concentration and incubate for the optimal stimulation time (typically 5-15 minutes, to be determined empirically).
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate on ice as recommended by the buffer manufacturer.
-
Detection: Perform the detection of phospho-ERK1/2 and total ERK1/2 in the cell lysates according to the manufacturer's instructions for your chosen detection method (e.g., ELISA, HTRF).[13][14][15][16][17]
-
Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized data against the log of the this compound concentration to determine the IC50 value.
Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit agonist-induced intracellular calcium release.
Materials:
-
Cells expressing a Gq-coupled receptor (e.g., GPR55)
-
This compound
-
Agonist for the target receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye loading solution. Incubate for 1 hour at 37°C.
-
Compound Pre-incubation: After incubation, wash the cells with assay buffer and then add assay buffer containing various concentrations of this compound or vehicle. Incubate for 30 minutes at room temperature.
-
Calcium Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation). Add the agonist at a predetermined EC80 concentration and immediately begin measuring the fluorescence intensity over time.[18][19][20][21][22]
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the peak response against the log of the this compound concentration to calculate the IC50 value.
Visualizations
Caption: GPR55 Signaling Pathway and this compound Inhibition.
Caption: S1P5 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for ERK1/2 Phosphorylation Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. S1PR5 - Wikipedia [en.wikipedia.org]
- 8. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. GPR55 - Wikipedia [en.wikipedia.org]
- 11. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mesoscale.com [mesoscale.com]
- 15. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 19. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 20. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 21. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 22. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GPR55 Antagonists: ML191 vs. ML192
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a range of pathological conditions, including inflammatory pain, neuropathic pain, and cancer.[1] The development of selective antagonists for this receptor is crucial for elucidating its physiological roles and for advancing drug discovery efforts. This guide provides a detailed comparison of two notable G-protein coupled receptor 55 (GPR55) antagonists, ML191 and ML192, summarizing their performance based on available experimental data.
Performance and Potency: A Quantitative Comparison
This compound and ML192 were identified through a high-throughput screening for GPR55 antagonists and have been characterized in several key functional assays.[1] Their potency is typically measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist, such as lysophosphatidylinositol (LPI).
The following table summarizes the reported IC50 values for this compound and ML192 in β-arrestin trafficking and ERK1/2 phosphorylation assays.
| Compound | Assay | Agonist | IC50 (µM) | Cell Line | Reference |
| This compound | β-arrestin Trafficking | LPI (10 µM) | 1.08 ± 0.03 | U2OS-GPR55 | [1] |
| β-arrestin Trafficking | ML186 (1 µM) | 1.03 ± 0.03 | U2OS-GPR55 | [1] | |
| ERK1/2 Phosphorylation | LPI (10 µM) | 0.4 ± 0.1 | U2OS-GPR55 | [1] | |
| ML192 | β-arrestin Trafficking | LPI (10 µM) | 0.70 ± 0.05 | U2OS-GPR55 | [1] |
| β-arrestin Trafficking | ML186 (1 µM) | 0.29 ± 0.09 | U2OS-GPR55 | [1] | |
| ERK1/2 Phosphorylation | LPI (10 µM) | 1.1 ± 0.3 | U2OS-GPR55 | [1] | |
| SRE (MAPK/ERK pathway) | LPI | 7.5 (3.4–16.5) | CHO-hGPR55 | [2] |
Based on the β-arrestin trafficking assay data, ML192 appears to be a more potent antagonist than this compound when LPI or ML186 is used as the agonist.[1] However, in the ERK1/2 phosphorylation assay, this compound demonstrates a lower IC50 value, suggesting higher potency in inhibiting this specific downstream signaling event.[1] It is important to note that assay conditions and cell lines can influence the apparent potency of a compound.
Selectivity Profile
A crucial aspect of a good pharmacological tool is its selectivity for the target receptor over other related receptors. This compound and ML192 have been profiled for their activity against other G protein-coupled receptors, such as GPR35, and the cannabinoid receptors CB1 and CB2. Both compounds have shown a high degree of selectivity for GPR55.[3]
| Compound | GPR35 Antagonism | CB1 Antagonism | CB2 Antagonism | Reference |
| This compound | >100-fold selective | >100-fold selective | >100-fold selective | [3] |
| ML192 | >45-fold selective | >45-fold selective | >45-fold selective | [3] |
GPR55 Signaling and Antagonist Mechanism of Action
GPR55 activation by an agonist like LPI initiates a cascade of intracellular signaling events. The receptor primarily couples to Gα13 and Gq proteins.[4] This leads to the activation of RhoA and phospholipase C (PLC), resulting in downstream effects such as an increase in intracellular calcium and the activation of the ERK1/2 signaling pathway.[4][5] GPR55 antagonists like this compound and ML192 act by binding to the receptor and preventing the agonist-induced conformational changes necessary for G protein coupling and subsequent downstream signaling.
Experimental Methodologies
The characterization of this compound and ML192 as GPR55 antagonists has relied on several key in vitro assays. Below are overviews of the experimental protocols for the primary assays cited.
β-Arrestin Translocation/Trafficking Assay
This assay measures the recruitment of β-arrestin proteins to the activated GPR55 receptor at the cell membrane, a key step in receptor desensitization and internalization.
-
Principle: In unstimulated cells, β-arrestin is distributed throughout the cytoplasm. Upon agonist-induced activation and phosphorylation of GPR55, β-arrestin translocates to the plasma membrane to bind to the receptor. This translocation can be visualized and quantified using techniques like fluorescence microscopy with GFP-tagged β-arrestin or enzyme complementation assays (e.g., PathHunter).
-
General Protocol:
-
Cells stably or transiently expressing GPR55 and a β-arrestin fusion protein (e.g., β-arrestin-GFP) are seeded in microplates.
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound or ML192) or vehicle.
-
A fixed concentration of a GPR55 agonist (e.g., LPI) is added to stimulate the receptor.
-
After a defined incubation period, the cells are fixed.
-
The subcellular localization of β-arrestin is analyzed by high-content imaging or a plate reader to quantify the extent of translocation.
-
The IC50 value is determined by plotting the inhibition of agonist-induced β-arrestin translocation against the antagonist concentration.
-
ERK1/2 Phosphorylation Assay
This assay quantifies the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream signaling event of GPR55 activation.
-
Principle: GPR55 activation leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The level of phosphorylated ERK (pERK) can be measured using methods like Western blotting or immunoassays (e.g., ELISA, AlphaScreen).
-
General Protocol:
-
GPR55-expressing cells are serum-starved to reduce basal ERK1/2 phosphorylation.
-
Cells are pre-treated with different concentrations of the antagonist or vehicle.
-
The cells are then stimulated with a GPR55 agonist.
-
After a short incubation period, the cells are lysed.
-
The cell lysates are analyzed for the levels of pERK and total ERK using specific antibodies.
-
The ratio of pERK to total ERK is calculated to determine the extent of ERK1/2 activation.
-
The IC50 value is calculated from the concentration-response curve of antagonist inhibition.
-
PKCβII Translocation Assay
This assay measures the translocation of Protein Kinase C βII (PKCβII) to the plasma membrane, another downstream event following GPR55 activation.
-
Principle: Activation of the Gq pathway by GPR55 leads to the production of diacylglycerol (DAG), which in turn recruits and activates PKC isoforms, including PKCβII, at the plasma membrane. This translocation can be visualized using a PKCβII-GFP fusion protein.
-
General Protocol:
-
Cells expressing GPR55 and PKCβII-GFP are used.
-
Cells are pre-incubated with the antagonist.
-
Agonist is added to stimulate GPR55.
-
The redistribution of PKCβII-GFP from the cytosol to the plasma membrane is observed and quantified using fluorescence microscopy.
-
The inhibitory effect of the antagonist is determined by its ability to block agonist-induced translocation.
-
Conclusion
Both this compound and ML192 are valuable and selective pharmacological tools for studying the function of GPR55. While their potencies can vary depending on the specific signaling pathway being investigated, both compounds effectively antagonize GPR55-mediated responses. The choice between this compound and ML192 may depend on the specific experimental context and the downstream signaling pathway of interest. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their GPR55-related investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Table 5, SAR of GPR55 Antagonist Probe this compound (#3): CID23612552 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ML191 and CID16020046 for GPR55 Inhibition
The G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target in a variety of physiological and pathological processes, including pain, inflammation, cancer, and metabolic disorders.[1][2] The study of this receptor has been greatly facilitated by the development of selective antagonists. Among these, ML191 and CID16020046 are two widely used small molecules for investigating GPR55 function. This guide provides an objective comparison of their performance based on available experimental data.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and CID16020046, highlighting their potency in various functional assays.
| Parameter | This compound | CID16020046 |
| Synonyms | CID-23612552, CCG-152883 | 4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1H,4H-pyrrolo[3,4-c]pyrazol-5-yl]benzoic Acid |
| Molecular Formula | C24H25N3O3 | C25H19N3O4 |
| Molecular Weight | 403.48 g/mol [3] | 425.44 g/mol |
| GPR55 Antagonist Potency | ||
| LPI-induced β-arrestin recruitment (U2OS cells) | IC50 = 1.076 µM[4][5] | Not explicitly reported in this assay |
| LPI-induced ERK1/2 phosphorylation (U2OS cells) | IC50 = 328 nM[4][5] | Inhibits GPR55-mediated ERK1/2 phosphorylation[4][6] |
| LPI-induced Ca2+ signaling (HEK-GPR55 cells) | Not explicitly reported | IC50 = 0.21 µM |
| Inhibition of GPR55 constitutive activity | Not explicitly reported | IC50 = 0.15 µM[4][6] |
| Selectivity | >100-fold selectivity against GPR35, CB1, and CB2[7] | Good selectivity over CB1 and CB2 receptors.[8] Displays weak inhibition of acetylcholinesterase, μ-opioid receptor, KCNH2, and hERG. |
Mechanism of Action and GPR55 Signaling
GPR55 is known to couple to several G proteins, including Gq and G12/G13, to initiate downstream signaling cascades.[9] Activation of GPR55 by its endogenous ligand, lysophosphatidylinositol (LPI), triggers the release of intracellular calcium, activates RhoA, and stimulates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[10][11][12] Both this compound and CID16020046 function by blocking these signaling pathways.
This compound has been shown to inhibit LPI-induced ERK1/2 phosphorylation and the receptor-dependent translocation of PKCβII.[4][5] CID16020046 acts as a selective GPR55 antagonist, and in some cases an inverse agonist, by inhibiting both LPI-induced and constitutive GPR55 activity.[6][8] It effectively blocks GPR55-mediated Ca2+ signaling and ERK1/2 phosphorylation.[4]
Experimental Protocols
The characterization of this compound and CID16020046 as GPR55 antagonists has been established through several key in vitro assays.
β-Arrestin Recruitment Assay
This assay is used to measure the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of GPCR activation.
-
Cell Line: U2OS cells stably overexpressing GPR55 and β-arrestin-2 fused to green fluorescent protein (βarr2-GFP) are commonly used.[1]
-
Methodology:
-
Cells are plated in multi-well plates.
-
Cells are pre-incubated with the antagonist (this compound or CID16020046) at various concentrations.
-
The GPR55 agonist, LPI (typically at an EC80 concentration), is added to stimulate the receptor.[7]
-
Following incubation, the translocation of βarr2-GFP from the cytoplasm to the plasma membrane is visualized and quantified using high-content imaging.[7]
-
-
Endpoint: The IC50 value is determined by measuring the concentration of the antagonist required to inhibit 50% of the LPI-induced β-arrestin recruitment.
ERK1/2 Phosphorylation Assay
This assay quantifies the activation of the MAPK/ERK signaling pathway downstream of GPR55.
-
Cell Line: U2OS cells overexpressing GPR55 are often utilized.[1]
-
Methodology:
-
Cells are serum-starved to reduce basal ERK1/2 phosphorylation.
-
Cells are pre-treated with the antagonist for a specified period.
-
LPI is added to stimulate GPR55.
-
Cell lysates are collected, and the levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are determined by Western blotting or ELISA.
-
-
Endpoint: The IC50 value is calculated based on the concentration of the antagonist that causes a 50% reduction in LPI-induced ERK1/2 phosphorylation.[1]
Intracellular Calcium Mobilization Assay
This assay measures the Gq-mediated release of calcium from intracellular stores upon GPR55 activation.
-
Cell Line: HEK293 cells stably expressing GPR55 (HEK-GPR55) are a common model.
-
Methodology:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The antagonist is added to the cells.
-
LPI is injected to trigger GPR55 activation.
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorometric imaging plate reader.
-
-
Endpoint: The IC50 value represents the antagonist concentration that inhibits 50% of the LPI-induced calcium signal.
In Vivo Applications
Both compounds have been utilized in preclinical in vivo models to probe the function of GPR55. Notably, CID16020046 has been shown to reduce experimental intestinal inflammation in mice, suggesting a pro-inflammatory role for GPR55 in the gut.[13] It has also been found to attenuate obesity-induced airway inflammation in mice fed a high-fat diet.[14]
Selectivity Profile
A critical aspect of a chemical probe is its selectivity for the intended target.
-
This compound was identified from a high-throughput screen and demonstrated high selectivity, with over 100-fold preference for GPR55 compared to the cannabinoid receptors CB1 and CB2, and the related orphan receptor GPR35.[7]
-
CID16020046 also shows good selectivity against CB1 and CB2 receptors.[8] However, it has been noted to have weak inhibitory effects on other targets such as the acetylcholinesterase and the µ-opioid receptor.
Conclusion
Both this compound and CID16020046 are valuable tools for the pharmacological investigation of GPR55.
-
This compound exhibits high selectivity and is a potent inhibitor of LPI-induced β-arrestin recruitment and ERK1/2 phosphorylation.
-
CID16020046 is a potent antagonist of GPR55-mediated calcium signaling and also demonstrates inverse agonist properties by inhibiting the constitutive activity of the receptor.[4][6] Its efficacy in animal models of inflammation has been demonstrated.[13]
The choice between these two inhibitors may depend on the specific biological question and the signaling pathway of interest. For studies requiring high selectivity and focusing on ERK or β-arrestin pathways, this compound is an excellent choice. For investigations into calcium signaling, constitutive activity, or for in vivo studies on inflammation, CID16020046 has a strong track record. Researchers should consider the specific potency in their assay of interest and the known selectivity profile when designing experiments to probe the function of GPR55.
References
- 1. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CID16020046 - Wikipedia [en.wikipedia.org]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR55 - Wikipedia [en.wikipedia.org]
- 13. The GPR55 antagonist CID16020046 protects against intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validating ML191: A Comparative Guide to GPR55 Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the GPR55 antagonist ML191 with other key alternatives, supported by experimental data. This document outlines the performance of this compound in various assays and details the experimental protocols for validating its efficacy and mechanism of action.
Introduction to this compound and GPR55
This compound is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55).[1] GPR55 has emerged as a novel therapeutic target implicated in a variety of physiological and pathological processes, including pain, inflammation, and cancer.[2][3] The receptor is activated by the endogenous ligand L-α-lysophosphatidylinositol (LPI) and signals through Gαq and Gα12/13 proteins.[4][5] This activation initiates a downstream cascade involving RhoA, phospholipase C (PLC), intracellular calcium mobilization, and phosphorylation of extracellular signal-regulated kinases (ERK1/2).[4][6] The development of selective antagonists like this compound is crucial for elucidating the therapeutic potential of targeting GPR55.
Performance Comparison of GPR55 Antagonists
The following table summarizes the inhibitory potency (IC50) of this compound and other notable GPR55 antagonists from various in vitro assays. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between different studies.
| Compound | Assay Type | Agonist | Cell Line | IC50 (µM) | Reference |
| This compound | β-arrestin Recruitment | LPI | U2OS | 1.08 | [2] |
| ERK1/2 Phosphorylation | LPI | U2OS | 0.4 | [2] | |
| ML192 | β-arrestin Recruitment | LPI | U2OS | 0.70 | [2] |
| ERK1/2 Phosphorylation | LPI | U2OS | 1.1 | [2] | |
| ML193 | β-arrestin Recruitment | LPI | U2OS | 0.22 | [2] |
| ERK1/2 Phosphorylation | LPI | U2OS | 0.2 | [2] | |
| CID16020046 | GPR55 Constitutive Activity | - | - | 0.15 | [7] |
| PSB-SB-487 | GPR55 Antagonism | - | - | 0.113 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of findings related to this compound and other GPR55 antagonists.
β-Arrestin Recruitment Assay
This assay is a common method to screen for GPCR functional modulators. The principle involves measuring the recruitment of β-arrestin to the activated GPCR.
Materials:
-
U2OS cells stably co-expressing GPR55 and a β-arrestin-GFP fusion protein.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI).
-
Test compounds (e.g., this compound).
-
Fixative (e.g., 4% paraformaldehyde).
-
High-content imaging system.
Procedure:
-
Seed the U2OS cells in a multi-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 15-30 minutes).
-
Add the GPR55 agonist (e.g., LPI at its EC80 concentration) to the wells containing the test compound and incubate for a further period (e.g., 40-90 minutes).
-
Fix the cells with a suitable fixative.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the translocation of the β-arrestin-GFP from the cytoplasm to the cell membrane, which indicates receptor activation.
-
Calculate the IC50 values for the antagonist by plotting the inhibition of agonist-induced β-arrestin recruitment against the antagonist concentration.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a key downstream event in the GPR55 signaling pathway.
Materials:
-
Cells expressing GPR55 (e.g., U2OS or HEK293).
-
Serum-free cell culture medium.
-
GPR55 agonist (e.g., LPI).
-
Test compounds (e.g., this compound).
-
Lysis buffer.
-
Antibodies: primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2, and appropriate secondary antibodies.
-
Detection system (e.g., Western blot apparatus and chemiluminescence reader, or a plate-based detection system like HTRF or AlphaScreen).
Procedure:
-
Plate the cells and grow to a suitable confluency.
-
Serum-starve the cells for a period (e.g., 24-48 hours) to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with various concentrations of the antagonist (e.g., this compound) for a defined time (e.g., 30 minutes).
-
Stimulate the cells with a GPR55 agonist (e.g., LPI) for a time determined to give a peak p-ERK response (e.g., 5-30 minutes).
-
Lyse the cells to extract the proteins.
-
Quantify the levels of p-ERK and total ERK using Western blotting or a plate-based immunoassay.
-
Normalize the p-ERK signal to the total ERK signal.
-
Determine the IC50 of the antagonist by plotting the percentage inhibition of the agonist-induced p-ERK signal against the antagonist concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GPR55 signaling pathway and a typical experimental workflow for evaluating GPR55 antagonists.
Caption: GPR55 signaling pathway antagonized by this compound.
References
- 1. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. uniprot.org [uniprot.org]
- 7. medchemexpress.com [medchemexpress.com]
selectivity profile of ML191 against other receptors
A Comprehensive Comparison Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the selectivity profile of ML191, a potent antagonist of the G protein-coupled receptor 55 (GPR55). The information presented herein is based on publicly available data from the NIH Molecular Libraries Program and subsequent scientific publications.
Summary of Selectivity Profile
This compound has been identified as a highly selective antagonist for GPR55. Its potency and selectivity have been characterized through a series of in vitro assays, demonstrating minimal activity against other related receptors, including the cannabinoid receptors (CB1 and CB2) and the orphan receptor GPR35.
Quantitative Data Presentation
The following tables summarize the inhibitory activity of this compound against its primary target, GPR55, and its off-target receptors.
Table 1: Potency of this compound at GPR55
| Assay Type | Parameter | Value (µM) | Reference |
| β-arrestin Translocation | IC50 | 0.16 | [1] |
| β-arrestin Translocation | IC50 | 1.08 ± 0.03 | [2] |
| LPI-induced ERK1/2 Phosphorylation | IC50 | 0.328 | [1] |
| LPI-induced ERK1/2 Phosphorylation | IC50 | 0.4 ± 0.1 | [2] |
Table 2: Selectivity Profile of this compound against Off-Target Receptors
| Receptor | Assay Type | Fold Selectivity | Reference |
| GPR35 | Antagonist Assay | >100-fold | [1] |
| CB1 | Antagonist Assay | >100-fold | [1] |
| CB2 | Antagonist Assay | >100-fold | [1] |
Note: Specific IC50 or Ki values for the off-target receptors were not publicly available. The selectivity is reported as greater than 100-fold compared to the potency at GPR55.
Experimental Protocols
The selectivity and potency of this compound were determined using robust cell-based functional assays. The general methodologies for these key experiments are outlined below.
β-Arrestin Translocation Assay
This assay was the primary high-throughput screening method used to identify GPR55 antagonists.[1]
Principle: Upon agonist-induced activation of GPR55, the receptor is phosphorylated, leading to the recruitment of β-arrestin from the cytoplasm to the receptor at the plasma membrane. This translocation event is visualized and quantified using a β-arrestin protein tagged with a fluorescent marker, such as Green Fluorescent Protein (GFP). Antagonists are identified by their ability to inhibit the agonist-induced translocation of β-arrestin-GFP.
General Protocol:
-
Cell Culture: U2OS cells stably co-expressing a modified human GPR55 (GPR55E, engineered for enhanced β-arrestin recruitment) and a β-arrestin-2-GFP fusion protein were used.[3]
-
Compound Treatment: Cells were pre-incubated with this compound or other test compounds at various concentrations.
-
Agonist Stimulation: The cells were then stimulated with an EC80 concentration of the GPR55 agonist, lysophosphatidylinositol (LPI), to induce β-arrestin translocation.
-
Imaging and Analysis: High-content imaging systems were used to capture fluorescence images of the cells. The degree of β-arrestin-GFP translocation from the cytoplasm to the plasma membrane was quantified using image analysis software.
-
Data Interpretation: The concentration-dependent inhibition of LPI-induced β-arrestin translocation by this compound was used to determine its IC50 value.
ERK1/2 Phosphorylation Assay
This assay was used as a secondary functional assay to confirm the antagonistic activity of this compound on a downstream signaling pathway of GPR55.[2]
Principle: GPR55 activation by agonists like LPI leads to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Antagonists of GPR55 will inhibit this agonist-induced phosphorylation.
General Protocol:
-
Cell Culture: U2OS cells expressing GPR55 were used.
-
Compound Treatment: Cells were pre-treated with varying concentrations of this compound.
-
Agonist Stimulation: The cells were subsequently stimulated with LPI.
-
Cell Lysis: After stimulation, the cells were lysed to release cellular proteins.
-
Detection of Phospho-ERK1/2: The levels of phosphorylated ERK1/2 in the cell lysates were quantified using a sensitive immunoassay, such as an AlphaScreen® SureFire® assay or a TR-FRET-based assay. These assays typically use two antibodies: one that binds to total ERK1/2 and another that specifically binds to the phosphorylated form of ERK1/2.
-
Data Analysis: The inhibition of LPI-induced ERK1/2 phosphorylation by this compound was measured, and the IC50 value was calculated.
GPR55 Signaling Pathway
This compound exerts its antagonistic effect by blocking the initiation of the GPR55 signaling cascade. The diagram below illustrates the key components of this pathway.
Caption: GPR55 Signaling Pathway and Point of Inhibition by this compound.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of GPR55. Its high potency and, most importantly, its selectivity against other cannabinoid and related receptors make it a superior probe compared to previously used non-selective compounds. This selectivity profile ensures that the observed biological effects are more likely to be specifically mediated by the antagonism of GPR55, thus providing clearer and more reliable experimental outcomes.
References
- 1. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of ML191 Activity with Genetic Approaches: A Comparative Guide for Target Validation
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a chemical probe is paramount. This guide provides a comparative framework for the cross-validation of ML191, a known antagonist of the G protein-coupled receptor 55 (GPR55), with genetic approaches such as siRNA-mediated knockdown and CRISPR-Cas9 knockout. By employing both a potent chemical tool and precise genetic modifications, researchers can build a robust body of evidence to confidently link the observed phenotype to the modulation of GPR55.
This guide will detail the experimental protocols, present comparative data from published studies, and visualize the underlying signaling pathways and experimental workflows to facilitate the design and implementation of rigorous target validation studies.
Data Presentation: A Comparative Summary
Effective cross-validation hinges on the direct comparison of quantitative data from both chemical and genetic intervention experiments. The following table summarizes the expected outcomes and key quantitative parameters from studies employing this compound and those utilizing genetic approaches to inhibit GPR55 function. While a direct head-to-head comparison of this compound and genetic knockdown in a single study is not yet available in the public domain, this table compiles data from various sources to illustrate the comparative framework.
| Parameter | This compound (Chemical Antagonist) | GPR55 Genetic Knockdown (siRNA/shRNA/CRISPR) | Reference |
| Target | GPR55 | GPR55 | [1],[2],[3],[4] |
| Mechanism of Action | Antagonism of GPR55 receptor | Post-transcriptional gene silencing or permanent gene knockout | [5],[2],[3],[4] |
| Reported IC50/EC50 | IC50 of 160 nM in a β-arrestin recruitment assay. IC50 of 0.4 ± 0.1 μM for inhibition of LPI-mediated ERK1/2 phosphorylation. | Not Applicable | [6],[5] |
| Observed Phenotypic Effects | Inhibition of GPR55-mediated downstream signaling (e.g., ERK phosphorylation, PKCβII translocation). | Attenuation of cellular responses to GPR55 agonists. For example, GPR55 siRNA pretreatment resulted in a 59% decrease in neuritic GPR55 immunoreactive area and attenuated the effects of a GPR55 ligand on inflammatory markers by 53-56%. | [6],[5],[2],[3] |
| Specificity Considerations | Potential for off-target effects at higher concentrations. This compound shows >100-fold selectivity against GPR35, CB1, and CB2 receptors. | High on-target specificity. Potential for off-target effects with siRNA needs to be controlled for. CRISPR-Cas9 offers permanent and highly specific gene knockout. | [5],[2],[3],[4] |
Experimental Protocols
To ensure reproducible and comparable results, detailed experimental protocols are essential. The following sections provide methodologies for key experiments involving this compound and genetic approaches targeting GPR55.
Protocol 1: Functional Characterization of this compound Activity
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on GPR55-mediated downstream signaling, such as ERK phosphorylation.
-
Cell Culture: Culture cells endogenously expressing GPR55 or a cell line stably overexpressing human GPR55 (e.g., HEK-293 or U2OS) in appropriate growth medium.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal signaling.
-
This compound Pre-incubation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in a serum-free medium. Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 30 minutes. Include a vehicle control (DMSO).
-
Agonist Stimulation: Prepare a solution of a GPR55 agonist, such as lysophosphatidylinositol (LPI), at a concentration that elicits a submaximal response (e.g., EC80). Add the agonist to the wells containing this compound and the vehicle control. Incubate for the optimal time to observe the desired downstream signaling event (e.g., 5-15 minutes for ERK phosphorylation).
-
Cell Lysis: Following incubation, aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against the phosphorylated form of the signaling protein (e.g., phospho-ERK1/2) and the total protein as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phosphorylated protein levels to the total protein levels. Plot the normalized data against the log concentration of this compound to determine the IC50 value.
Protocol 2: siRNA-Mediated Knockdown of GPR55
This protocol describes a general procedure for transiently silencing GPR55 expression using small interfering RNA (siRNA).
-
siRNA Design and Synthesis: Obtain at least two to three independent, pre-validated siRNA duplexes targeting different regions of the GPR55 mRNA. A non-targeting scrambled siRNA should be used as a negative control.
-
Cell Seeding: The day before transfection, seed the cells in 6-well plates in antibiotic-free growth medium at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection:
-
For each well, dilute the GPR55 siRNA or scrambled control siRNA in an appropriate volume of serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the complexes dropwise to the cells.
-
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C. After the incubation, add complete growth medium.
-
Knockdown Validation: Harvest the cells 48-72 hours post-transfection.
-
Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription to generate cDNA. Quantify GPR55 mRNA levels by qPCR, normalizing to a housekeeping gene.
-
Western Blotting: Prepare cell lysates and perform western blotting as described in Protocol 1, using an antibody specific for GPR55 to assess protein levels.
-
-
Functional Assays: Once knockdown is confirmed, the cells can be used in functional assays to assess the impact of GPR55 silencing on cellular phenotypes, as described in Protocol 1 (agonist stimulation and downstream analysis).
Protocol 3: CRISPR-Cas9-Mediated Knockout of GPR55
This protocol provides a general workflow for generating a stable GPR55 knockout cell line using the CRISPR-Cas9 system.
-
Guide RNA (gRNA) Design: Design two or more gRNAs targeting an early exon of the GPR55 gene to induce frameshift mutations.
-
Vector Construction: Clone the designed gRNAs into a suitable Cas9 expression vector that also contains a selection marker (e.g., puromycin (B1679871) resistance or a fluorescent protein).
-
Transfection: Transfect the Cas9-gRNA vector into the target cells using an appropriate transfection method (e.g., lipofection or electroporation).
-
Selection: 48 hours post-transfection, begin selecting for transfected cells by adding the appropriate selection agent (e.g., puromycin) to the culture medium.
-
Single-Cell Cloning: After selection, perform single-cell cloning by serial dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.
-
Genotyping: Expand the single-cell clones and extract genomic DNA. Perform PCR to amplify the targeted region of the GPR55 gene. Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
Protein Knockout Validation: Confirm the absence of GPR55 protein expression in the knockout clones by Western blotting.
-
Phenotypic Analysis: Use the validated GPR55 knockout cell line in functional assays to assess the consequences of permanent GPR55 loss on cellular function.
Mandatory Visualizations
Visualizing the signaling pathways and experimental workflows can aid in understanding the points of intervention and the logic of the cross-validation process.
Caption: GPR55 Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Cross-Validation.
References
- 1. Gene Expression Data Mining Reveals the Involvement of GPR55 and Its Endogenous Ligands in Immune Response, Cancer, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
Comparative Analysis of ML191 and ML193 Potency as GPR55 Antagonists
A detailed guide for researchers and drug development professionals on the comparative potency of two selective GPR55 antagonists, ML191 and ML193. This guide provides a comprehensive overview of their antagonist activity, supported by experimental data, detailed protocols, and signaling pathway diagrams.
This comparison guide offers an objective analysis of this compound and ML193, two small molecule antagonists targeting the G protein-coupled receptor 55 (GPR55). Both compounds have been instrumental in elucidating the physiological and pathological roles of GPR55. This document summarizes their comparative potency through quantitative data, outlines the experimental methodologies used for their characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Potency Comparison
This compound and ML193 are both potent and selective antagonists of GPR55. Quantitative analysis from various assays demonstrates their ability to inhibit GPR55 signaling. The following table summarizes their potency values (IC50 and pIC50) from key experiments.
| Compound | Assay Type | Measured Activity | Potency |
| This compound | GPR55 Antagonist Assay | Inhibition of LPI-induced GPR55 signaling | IC50 = 160 nM[1] |
| ERK1/2 Phosphorylation Inhibition | Inhibition of LPI-induced ERK1/2 phosphorylation | IC50 = 328 nM | |
| Yeast-based Inverse Agonist Assay | Inverse agonist activity at hGPR55 | pIC50 = 6.6 ± 0.1 | |
| ML193 | GPR55 Antagonist Assay | Inhibition of GPR55 signaling | IC50 = 221 nM[1][2] |
| ERK1/2 Phosphorylation Inhibition | Inhibition of LPI-induced ERK1/2 phosphorylation | Active inhibitor[1][2] | |
| Yeast-based Inverse Agonist Assay | Inverse agonist activity at hGPR55 | pIC50 = 6.8 ± 0.07 |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pIC50 is the negative logarithm of the IC50 value, providing a logarithmic scale for potency comparison.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR55 signaling pathway and a typical experimental workflow for evaluating the potency of antagonists like this compound and ML193.
References
Assessing the Specificity of ML191 in Cellular Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to generating reliable experimental results and developing safe and effective therapeutics. This guide provides a comparative assessment of ML191, a known antagonist of the G protein-coupled receptor 55 (GPR55), with other alternative compounds. We present supporting experimental data, detailed protocols for key assays, and visualizations to facilitate a comprehensive understanding of its performance in cellular models.
This compound is a potent and selective antagonist of GPR55, a receptor implicated in various physiological processes, including pain, inflammation, and cancer.[1] Its utility as a research tool and potential therapeutic lead is critically dependent on its specificity. This guide compares this compound to other GPR55 antagonists—ML192, ML193, and CID16020046—to provide a clear perspective on its performance.
Comparative Analysis of GPR55 Antagonists
The following table summarizes the quantitative data for this compound and its comparator compounds from various cellular assays.
| Compound | β-Arrestin Recruitment IC50 (nM)[2][3] | pERK Inhibition IC50 (nM)[2] | Inverse Agonist Activity pIC50 (Yeast Assay)[1] | Selectivity (>100-fold vs GPR35, CB1, CB2)[2] |
| This compound | 160 | 328 | 6.6 ± 0.1 | Yes |
| ML192 | 1080 | 1100 | 6.4 ± 0.08 | >45-fold |
| ML193 | 221 | 200 | 6.8 ± 0.07 | >27-145-fold |
| CID16020046 | Not Reported | Not Reported | Not Reported | Selective |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for assessing this compound's specificity, the following diagrams are provided.
References
Independent Verification of ML191's Antagonist Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G protein-coupled receptor 55 (GPR55) antagonist, ML191, with other notable alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathway and experimental workflows.
Comparative Analysis of GPR55 Antagonists
The antagonist properties of this compound and its alternatives have been characterized using various in vitro assays. The following tables summarize the quantitative data from these studies, focusing on their potency in inhibiting GPR55 signaling.
Table 1: Antagonist Potency in β-Arrestin Recruitment/Trafficking Assays
| Compound | Assay Type | Agonist Used | Cell Line | IC50 (µM) | Reference |
| This compound (CID23612552) | β-arrestin trafficking | LPI (10 µM) | U2OS-GPR55 | 1.08 ± 0.03 | [1] |
| ML192 (CID1434953) | β-arrestin trafficking | LPI (10 µM) | U2OS-GPR55 | 0.70 ± 0.05 | [1] |
| ML193 (CID1261822) | β-arrestin trafficking | LPI (10 µM) | U2OS-GPR55 | 0.22 ± 0.03 | [1] |
| CID16020046 | β-arrestin translocation | Not specified | U2OS-GPR55 | Not explicitly stated in this assay | [2] |
Table 2: Antagonist Potency in ERK1/2 Phosphorylation Assays
| Compound | Agonist Used | Cell Line | IC50 (µM) | Reference |
| This compound (CID23612552) | LPI | U2OS-GPR55 | 0.4 ± 0.1 | [1] |
| ML192 (CID1434953) | LPI | U2OS-GPR55 | 1.1 ± 0.3 | [1] |
| ML193 (CID1261822) | LPI | U2OS-GPR55 | 0.2 ± 0.3 | [1] |
| CID16020046 | LPI | HEK-GPR55 | ~1 |
Table 3: Antagonist Potency in Other Assays
| Compound | Assay Type | Cell Line/System | pIC50 / IC50 (µM) | Reference |
| This compound (CID23612552) | Inverse Agonist Activity | Yeast-hGPR55 | pIC50 = 6.6 ± 0.1 | [2] |
| ML192 (CID1434953) | Inverse Agonist Activity | Yeast-hGPR55 | pIC50 = 6.4 ± 0.08 | [2] |
| ML193 (CID1261822) | Inverse Agonist Activity | Yeast-hGPR55 | pIC50 = 6.8 ± 0.07 | [2] |
| CID16020046 | Ca2+ Signaling | HEK-GPR55 | 0.21 | [3] |
| CID16020046 | Constitutive Activity Inhibition | Not specified | 0.15 | [4] |
GPR55 Signaling Pathway
Activation of GPR55 by an agonist, such as lysophosphatidylinositol (LPI), initiates a cascade of intracellular events. GPR55 couples to Gq and G12/G13 G-proteins, leading to the activation of phospholipase C (PLC) and RhoA.[5] PLC activation results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The RhoA pathway is also activated, influencing the cytoskeleton.[6] Downstream of these initial events, the extracellular signal-regulated kinase (ERK1/2) pathway is activated, and transcription factors such as NFAT (Nuclear Factor of Activated T-cells) are modulated.[5] this compound and other antagonists act by blocking the initial receptor activation, thereby inhibiting these downstream signaling events.
Caption: GPR55 signaling cascade initiated by agonist binding and inhibited by antagonists.
Experimental Workflows and Protocols
The verification of this compound's antagonist properties typically involves cell-based functional assays that measure the inhibition of agonist-induced downstream signaling events.
Caption: General experimental workflow for verifying GPR55 antagonist activity.
Experimental Protocols
1. ERK1/2 Phosphorylation Assay
This assay quantifies the level of phosphorylated ERK1/2, a key downstream effector of GPR55 activation. Inhibition of agonist-induced ERK1/2 phosphorylation is a measure of antagonist potency.
-
Cell Culture and Plating:
-
Culture U2OS or HEK293 cells stably expressing human GPR55 in appropriate media.
-
Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Serum Starvation:
-
The following day, replace the growth medium with a serum-free medium and incubate for at least 4 hours to reduce basal ERK1/2 phosphorylation.
-
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) or vehicle control for 30-60 minutes.
-
-
Agonist Stimulation:
-
Stimulate the cells with a fixed concentration of a GPR55 agonist (e.g., LPI at its EC80 concentration) for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection and Quantification:
-
Determine the concentration of phosphorylated ERK1/2 and total ERK1/2 in the cell lysates using a sandwich ELISA or a bead-based assay (e.g., HTRF®, AlphaScreen®).
-
The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated.
-
-
Data Analysis:
-
Plot the percentage of inhibition of the agonist response against the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. PKCβII Translocation Assay
This assay visualizes and quantifies the movement of PKCβII from the cytosol to the plasma membrane upon GPR55 activation. Antagonists will block this agonist-induced translocation.
-
Cell Culture and Transfection:
-
Culture U2OS or a similar cell line in an appropriate medium.
-
Co-transfect the cells with plasmids encoding for GPR55 and a fluorescently tagged PKCβII (e.g., PKCβII-GFP).
-
Plate the transfected cells onto glass-bottom dishes or multi-well imaging plates.
-
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of the antagonist (e.g., this compound) or vehicle for 30-60 minutes.
-
-
Agonist Stimulation and Imaging:
-
Mount the plate on a live-cell imaging microscope equipped with environmental control (37°C, 5% CO2).
-
Acquire baseline images of the fluorescently tagged PKCβII distribution.
-
Add a GPR55 agonist (e.g., LPI) to the cells and acquire time-lapse images to monitor the translocation of PKCβII-GFP from the cytosol to the plasma membrane.
-
-
Image Analysis and Quantification:
-
Quantify the change in fluorescence intensity at the plasma membrane relative to the cytosol over time. This can be done by defining regions of interest (ROIs) for both compartments.
-
The rate and extent of translocation are measured.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of agonist-induced translocation for each antagonist concentration.
-
Determine the IC50 value by fitting the concentration-response data to a suitable model.
-
References
- 1. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
ML191 in studies to confirm GPR55 as a therapeutic target
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML191, a selective antagonist of the G protein-coupled receptor 55 (GPR55), with other alternatives in the context of confirming GPR55 as a therapeutic target. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments.
GPR55: A Novel Therapeutic Target
G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a range of pathologies, including cancer, inflammatory pain, and neurodegenerative diseases.[1][2] Its validation as a drug target has been significantly advanced by the development of selective modulators. Among these, the piperidinyl-1,3,4-oxadiazol-2-one derivative, this compound, discovered through the National Institutes of Health (NIH) Molecular Libraries Program, has served as a critical tool compound.[3]
GPR55 Signaling Pathway
Activation of GPR55 by its endogenous ligand, lysophosphatidylinositol (LPI), initiates a signaling cascade distinct from classical cannabinoid receptors. GPR55 primarily couples to Gα12/G13 and Gαq proteins. This leads to the activation of RhoA-associated kinase (ROCK) and phospholipase C (PLC). PLC activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium (Ca2+) and activation of protein kinase C (PKC), respectively. Downstream of RhoA, this pathway also stimulates the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the activation of various transcription factors, including NF-κB, NFAT, and CREB, ultimately influencing cellular processes like proliferation, migration, and survival.[4]
Comparative Performance of GPR55 Antagonists
This compound and its analogs, ML192 and ML193, were identified from a high-throughput screening campaign and have been characterized in various in vitro assays. Their performance is compared with other known GPR55 modulators in the tables below.
Table 1: Antagonist Potency (IC50) in β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in receptor desensitization and signaling.
| Compound | Chemical Scaffold | IC50 (µM) | Cell Line | Reference |
| This compound | Piperidinyl-oxadiazolone | 1.08 ± 0.10 | U2OS | [2][5] |
| ML192 | Thienopyrimidine | 0.70 ± 0.05 | U2OS | [2] |
| ML193 | Quinoline aryl sulfonamide | 0.22 ± 0.03 | U2OS | [2] |
| CID16020046 | Pyrazololactam | Not reported in this assay | - | - |
| Cannabidiol (CBD) | Phytocannabinoid | Not reported in this assay | - | - |
Table 2: Antagonist Potency (IC50) in ERK1/2 Phosphorylation Assay
This assay quantifies the inhibition of LPI-induced phosphorylation of ERK1/2, a downstream signaling event of GPR55 activation.
| Compound | Chemical Scaffold | IC50 (µM) | Cell Line | Reference |
| This compound | Piperidinyl-oxadiazolone | 0.4 ± 0.1 | U2OS | [2] |
| ML192 | Thienopyrimidine | 1.1 ± 0.3 | U2OS | [2] |
| ML193 | Quinoline aryl sulfonamide | 0.2 ± 0.3 | U2OS | [2] |
Table 3: Selectivity Profile of ML-Series Antagonists
Selectivity is crucial for a tool compound to ensure that its effects are mediated through the target of interest.
| Compound | GPR55 IC50 (nM) | Selectivity vs. GPR35 | Selectivity vs. CB1 | Selectivity vs. CB2 | Reference |
| This compound | 160 | >100-fold | >100-fold | >100-fold | [3] |
| ML192 | 1080 | >45-fold | >45-fold | >45-fold | [3] |
| ML193 | 221 | >145-fold | >27-fold | >145-fold | [3] |
In Vivo Studies: Confirming GPR55 as a Therapeutic Target
The utility of this compound and other GPR55 antagonists has been demonstrated in several preclinical models, providing strong evidence for GPR55's role in disease.
-
Cancer: In a xenograft model of glioblastoma, silencing of GPR55 slowed tumor growth.[6] Furthermore, GPR55 antagonists have been shown to reduce chemoresistance in cancer cells.[7]
-
Pain and Inflammation: The GPR55 antagonist ML193 has been shown to abolish the pronociceptive effects of LPI in the periaqueductal gray, suggesting that GPR55 antagonists could be analgesic.[8] In models of intestinal inflammation, the GPR55 antagonist CID16020046 significantly reduced inflammation scores and levels of pro-inflammatory cytokines.[9]
Experimental Protocols
Detailed methodologies for the key assays are provided below.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the interaction between GPR55 and β-arrestin upon ligand binding.
Methodology:
-
Cell Plating: GPR55-expressing cells (e.g., U2OS or CHO cells stably expressing GPR55 and a β-arrestin-enzyme fragment fusion protein) are seeded in 384-well plates and incubated overnight.
-
Compound Addition: Cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) or vehicle for 30 minutes at 37°C.
-
Agonist Stimulation: A fixed concentration of a GPR55 agonist, such as LPI (typically at its EC80 concentration), is added to the wells.
-
Incubation: The plate is incubated for 90 minutes at 37°C to allow for β-arrestin recruitment.
-
Detection: Detection reagents, which generate a chemiluminescent signal upon enzyme fragment complementation, are added to each well.
-
Signal Measurement: The chemiluminescent signal is read using a plate reader.
-
Data Analysis: The data is normalized to controls and IC50 values are calculated using a non-linear regression analysis.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the level of phosphorylated ERK1/2, a downstream marker of GPR55 activation.
Methodology:
-
Cell Culture and Starvation: GPR55-expressing cells (e.g., U2OS) are grown to near confluency and then serum-starved for 4-12 hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Cells are pre-treated with the GPR55 antagonist (e.g., this compound) for a specified time before being stimulated with LPI for 5-30 minutes.
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
-
Densitometry: The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated.
Calcium Mobilization Assay (Fluo-4 Assay)
This assay measures changes in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Plating: GPR55-expressing cells (e.g., HEK293) are seeded in a 96-well or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer containing an organic anion transporter inhibitor like probenecid (B1678239) to prevent dye extrusion. This incubation is typically for 30-60 minutes at 37°C.
-
Compound Pre-incubation: The cells are then incubated with various concentrations of the GPR55 antagonist (e.g., this compound) or vehicle.
-
Agonist Stimulation and Signal Reading: The plate is placed in a fluorescence plate reader equipped with an automated liquid handling system. The baseline fluorescence is measured before the addition of a GPR55 agonist (e.g., LPI). The fluorescence intensity is then monitored over time to measure the agonist-induced calcium flux.
-
Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. The antagonist's effect is quantified by its ability to inhibit the agonist-induced calcium signal, from which an IC50 value can be determined. While this compound is expected to inhibit LPI-induced calcium mobilization, specific IC50 values from this assay are not prominently reported in the literature.
Conclusion
This compound has proven to be a valuable pharmacological tool for the study of GPR55. Its selectivity and demonstrated efficacy in blocking GPR55-mediated signaling pathways, both in vitro and in vivo, have been instrumental in validating GPR55 as a legitimate therapeutic target for a variety of diseases. This guide provides a comparative overview of this compound's performance against other GPR55 modulators, offering researchers a foundation for selecting the appropriate tools for their GPR55-related studies. The detailed experimental protocols and signaling pathway diagrams further aid in the design and interpretation of experiments aimed at exploring the therapeutic potential of targeting GPR55.
References
- 1. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GPR55 agonist lysophosphatidylinositol relaxes rat mesenteric resistance artery and induces Ca2+ release in rat mesenteric artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 5, SAR of GPR55 Antagonist Probe this compound (#3): CID23612552 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ML191
For Research Use Only. Not for human or veterinary use.
This document provides essential safety and logistical information for the proper handling and disposal of ML191 (CAS 931695-79-3), a GPR55 antagonist. The following procedures are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and proper chemical handling.
A Safety Data Sheet (SDS) from Cayman Chemical indicates that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, as with any research chemical, it should be handled with care, and standard laboratory safety protocols should be followed. The product information sheet advises that the material should be considered hazardous until further information is available.[2]
Essential Safety and Handling Information
Before handling this compound, it is crucial to be familiar with its properties and to use appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Safety Goggles: Protect eyes from any potential splashes or fine particles.
-
Chemical-Resistant Gloves: Nitrile or other suitable gloves should be worn to prevent skin contact.
-
Laboratory Coat: To protect skin and clothing.
General Handling Precautions:
-
Avoid ingestion, inhalation, and contact with eyes and skin.[2]
-
Wash hands thoroughly after handling.[2]
-
Use in a well-ventilated area.
Quantitative Data Summary
The following table summarizes the key quantitative and physical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 931695-79-3 | [1] |
| Molecular Formula | C₂₄H₂₅N₃O₃ | [2] |
| Molecular Weight | 403.5 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in DMSO (approx. 5 mg/ml) | [2] |
| Storage Temperature | -20°C | [2] |
| Hazard Classification | Not classified as hazardous according to GHS | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is designed to minimize risks and ensure compliance with standard laboratory practices for non-hazardous chemical waste.
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to laboratory safety.
-
Solid Waste:
-
Collect unused this compound powder and any materials contaminated with solid this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated and clearly labeled chemical waste container.
-
The container should be made of a compatible material and have a secure lid to prevent spills.
-
Label the container as "Non-Hazardous Chemical Waste" and include the full chemical name: "this compound (CAS 931695-79-3)".
-
-
Liquid Waste (Solutions containing this compound):
-
Collect solutions of this compound (e.g., in DMSO) in a separate, clearly labeled container for non-hazardous liquid chemical waste.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
The container should be leak-proof and stored in secondary containment to prevent spills.
-
Label the container with "Non-Hazardous Liquid Waste," the solvent used (e.g., DMSO), and "Contains this compound (CAS 931695-79-3)".
-
Storage Pending Disposal
-
Store the sealed waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and is clearly marked.
-
Do not accumulate large quantities of waste. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department in a timely manner.
Final Disposal
-
NEVER dispose of this compound, either in solid or liquid form, down the drain or in the regular trash.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. EHS professionals are trained in the proper handling and transportation of laboratory waste to licensed disposal facilities.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the search results. The disposal procedure provided above is based on standard laboratory practices for non-hazardous chemical waste and information from the available Safety Data Sheet.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling ML191
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling ML191, a selective antagonist of the GPR55 receptor. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Handling Protocols
This compound, in its solid form, is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, as with any chemical compound, it is crucial to follow standard laboratory safety procedures to minimize exposure and ensure a safe working environment. The following table summarizes the key safety and handling information for this compound.
| Parameter | Information | Source |
| Chemical Name | 5-phenyl-3-(1-(1-(p-tolyl)cyclopropane-1-carbonyl)piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one | Cayman Chemical |
| CAS Number | 931695-79-3 | Cayman Chemical |
| Molecular Formula | C24H25N3O3 | Cayman Chemical |
| Molecular Weight | 403.5 g/mol | Cayman Chemical |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in DMSO (approx. 5 mg/ml) | [2] |
| Storage | -20°C | [2] |
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, the use of appropriate personal protective equipment is a mandatory and fundamental laboratory practice.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the compound and its solvent. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes of the compound or its solution. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from accidental spills. |
Engineering Controls
| Control | Specification | Rationale |
| Ventilation | Work in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of any airborne particles or solvent vapors. |
| Eyewash Station | Readily accessible | Provides immediate decontamination in case of eye contact. |
| Safety Shower | Readily accessible | Provides immediate decontamination in case of large-scale skin contact. |
Step-by-Step Handling and Disposal Plan
A clear and structured workflow is essential for the safe handling and disposal of this compound. The following diagram and procedural steps outline the recommended process from receiving the compound to its final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Procedural Steps
1. Receiving and Storage:
-
Upon receipt, verify the integrity of the container.
-
Store the compound at -20°C in a tightly sealed container, as recommended.[2]
2. Preparation of Stock Solution:
-
Before handling, ensure you are wearing the appropriate PPE: a lab coat, gloves, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood.
-
To make a stock solution, dissolve the crystalline solid in Dimethyl Sulfoxide (DMSO).[2] For example, to create a 10 mM stock solution, dissolve 4.035 mg of this compound in 1 mL of DMSO.
3. Experimental Use:
-
When using the this compound stock solution in experiments, continue to wear all required PPE.
-
Avoid direct contact with the solution and inhalation of any aerosols.
4. Waste Collection:
-
All materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be considered chemical waste.
-
Collect all liquid and solid waste in a designated and clearly labeled hazardous waste container.
5. Disposal:
-
Dispose of the hazardous waste according to your institution's and local environmental regulations.
-
Do not pour this compound or its solutions down the drain.
First Aid Measures
In the event of accidental exposure, follow these first aid procedures.[1]
| Exposure Route | First Aid Procedure |
| After Inhalation | Move the individual to fresh air. If they experience any complaints, consult a doctor. |
| After Skin Contact | The product is generally not irritating to the skin. However, it is good practice to wash the affected area with soap and water. |
| After Eye Contact | Rinse the opened eye for several minutes under running water. |
| After Swallowing | If symptoms persist, consult a doctor. |
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
